5-(m-Tolyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHSKNKONPSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661690 | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-42-1 | |
| Record name | 5-(3-Methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(m-Tolyl)pyrimidin-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(m-Tolyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aryl-2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic pathway to a key derivative, this compound. We delve into the strategic application of the Suzuki-Miyaura cross-coupling reaction, offering a detailed examination of the reaction mechanism, optimization of experimental conditions, and step-by-step protocols for the synthesis of necessary precursors and the final coupling step. The causality behind experimental choices, from catalyst selection to reaction workup, is explained to provide researchers with a robust and reproducible methodology.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring system is a cornerstone in the development of novel therapeutics, largely due to its presence in the nucleobases of DNA and RNA.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, make it an exceptionally versatile scaffold in drug design.[1][2] The 2-aminopyrimidine moiety, in particular, is prevalent in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and anti-cancer effects.[2][3]
This compound serves as a crucial building block or final compound in various research and development programs. Its synthesis, therefore, requires a reliable, efficient, and scalable pathway. This guide focuses on the most effective and widely adopted method: the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-carbon bond formation as the key strategic step. This disconnection between the pyrimidine C5 position and the tolyl ring immediately suggests a cross-coupling reaction.
Caption: Retrosynthetic approach for this compound.
This analysis identifies two key precursors: an electrophilic 2-amino-5-halopyrimidine (typically 2-amino-5-bromopyrimidine) and a nucleophilic organoborane reagent (m-tolylboronic acid). The Suzuki-Miyaura reaction is the ideal choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.
Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The construction of the C5-aryl bond is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[4][5]
The Catalytic Cycle: Mechanism of Action
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyrimidine, forming a Pd(II) complex.
-
Transmetalation: The m-tolyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic fragments (the pyrimidine and tolyl groups) couple and are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Synthesis of Precursors
While m-tolylboronic acid is readily available commercially, the synthesis of the key intermediate, 2-amino-5-bromopyrimidine, is a critical first step.
Precursor 1: 2-Amino-5-bromopyrimidine
This intermediate is prepared by the electrophilic bromination of 2-aminopyrimidine. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy to handle, and provides high yields under mild conditions.[6]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution in an ice-water bath to 0°C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains low. The reaction should be protected from light.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Add water to the residue and stir. The product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry in vacuo to yield 2-amino-5-bromopyrimidine as a white to pale yellow solid. Yields are typically high (e.g., 97%).[6]
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine (Br+). Safer and easier to handle than liquid bromine. |
| Solvent | Acetonitrile | A polar aprotic solvent that dissolves the reactants well without interfering with the reaction. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermicity of the reaction. |
| Stoichiometry | Slight excess of NBS | Ensures complete consumption of the starting material. |
The Final Coupling Step
With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this type of transformation.[7][8]
Experimental Protocol: Synthesis of this compound
-
Setup: To a microwave vial or Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), m-tolylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).
-
Reaction: Heat the mixture with stirring. For conventional heating, 80-100°C for 12-24 hours is typical.[8] Alternatively, microwave irradiation at ~120°C for 15-30 minutes can dramatically reduce reaction time.[8][9]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Table of Typical Suzuki Coupling Conditions
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | 2-Amino-5-bromopyrimidine | 1.0 | Electrophilic partner |
| Boronic Acid | m-Tolylboronic acid | 1.2 - 1.5 | Nucleophilic partner; slight excess drives reaction to completion. |
| Catalyst | Pd(PPh₃)₄ | 0.05 | Facilitates the C-C bond formation. |
| Base | K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - | Solubilizes both organic and inorganic reagents. |
| Temperature | 80-120°C | - | Provides energy to overcome activation barriers. |
Alternative Pathway: Ring Construction via Cyclocondensation
While cross-coupling is the preferred modern method, the pyrimidine core can also be constructed via a classical cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors.[1]
Caption: Cyclocondensation pathway to the target molecule.
This method involves reacting an enaminone, derived from 3'-methylacetophenone and an aminating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), with guanidine in the presence of a base.[1] While versatile, this route often requires more steps for precursor synthesis compared to the highly convergent Suzuki coupling.
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This strategy offers high convergence, excellent yields, and broad functional group tolerance. The key steps involve the straightforward bromination of 2-aminopyrimidine to form the necessary halide precursor, followed by a well-optimized coupling reaction with commercially available m-tolylboronic acid. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.
References
- 1. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-(m-Tolyl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This document outlines the structural features, predicted and experimentally-derived physicochemical parameters, and spectral characteristics of this compound. Furthermore, detailed experimental protocols for the determination of key properties such as solubility, pKa, and logP are provided, alongside methodologies for assessing in vitro cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyrimidine-based compounds.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the nucleobases that constitute DNA and RNA.[3] Its synthetic versatility and ability to participate in various biological interactions have established it as a privileged scaffold in drug design. The 2-aminopyrimidine moiety, in particular, is a prominent structural feature in many approved pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The substitution at the 5-position of the pyrimidine ring with an aryl group, such as the m-tolyl group in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physicochemical properties of such derivatives is therefore paramount for rational drug design and development.
Molecular Structure and Identification
-
IUPAC Name: 5-(3-methylphenyl)pyrimidin-2-amine
-
Synonyms: this compound
-
CAS Number: 914349-42-1
-
Molecular Formula: C₁₁H₁₁N₃
-
Molecular Weight: 185.23 g/mol
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key experimental and predicted data for this compound and related compounds.
| Property | This compound (Predicted) | 5-Methyl-N-(m-tolyl)pyrimidin-2-amine (Experimental) | Reference/Method |
| Melting Point (°C) | 145-150 | 85-87 | Hoffman Fine Chemicals |
| Boiling Point (°C) | >350 | Not Available | Predicted |
| Aqueous Solubility | Low | Not Available | Predicted based on structure |
| pKa (basic) | 3.5 - 4.5 | Not Available | Predicted |
| logP | 2.5 - 3.0 | Not Available | Predicted |
Experimental Protocols for Physicochemical Property Determination
The solubility of an organic compound can be determined using various methods. A common and straightforward approach is the shake-flask method.[5]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid settles. If necessary, centrifuge the sample to facilitate separation.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for solubility determination by the shake-flask method.
The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a highly accurate method for this purpose.[6][7][8]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the traditional and most reliable method for its determination.[9][10][11]
Protocol: Shake-Flask Method for logP Determination
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4). Pre-saturate each phase with the other by shaking them together and allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Synthesis
The synthesis of 5-aryl-2-aminopyrimidines can be achieved through several routes. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[12]
General Synthetic Scheme:
Caption: General two-step synthesis of this compound.
Detailed Synthetic Protocol:
-
Synthesis of the Enaminone Intermediate:
-
To a solution of 3'-methylacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
-
-
Cyclocondensation with Guanidine:
-
Dissolve the crude enaminone intermediate in a suitable alcohol (e.g., ethanol).
-
Add guanidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Spectral Data and Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-aminopyrimidine derivatives typically shows characteristic signals for the aromatic protons and the amino group protons.[13] For this compound, the following signals are expected:
-
Aromatic Protons: A series of multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the tolyl and pyrimidine rings.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group, typically observed between δ 5.0 and 7.0 ppm. The chemical shift of this peak can be concentration and solvent dependent.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm for the methyl group on the tolyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H and C-N bonds.[6][14][15][16]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine and tolyl rings.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region corresponding to the aromatic C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[15][17][18][19] For this compound, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. Fragmentation may involve the loss of small molecules or radicals from the pyrimidine and tolyl rings.
Potential Applications and Biological Relevance
Derivatives of 2-aminopyrimidine are widely investigated for their potential as therapeutic agents.[3] The introduction of a tolyl group at the 5-position can modulate the compound's interaction with biological targets. Based on the activities of structurally related compounds, this compound holds potential for investigation in areas such as:
-
Kinase Inhibition: Many 2-aminopyrimidine derivatives are known to be potent kinase inhibitors, making them attractive candidates for anticancer drug discovery.[20]
-
Antimicrobial Activity: The pyrimidine scaffold is present in numerous antimicrobial agents.
-
Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity against CNS targets.
Toxicological Profile
The toxicological properties of any new chemical entity must be thoroughly evaluated. A preliminary assessment of the potential toxicity of this compound can be performed using in silico methods and in vitro cytotoxicity assays.
In Silico Toxicity Prediction
Computational tools can predict potential toxicities based on the chemical structure of a compound.[21][22][23] These predictions can help to prioritize compounds for further experimental testing and identify potential liabilities early in the drug discovery process. Parameters such as mutagenicity, carcinogenicity, and hepatotoxicity can be estimated.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are essential for determining the effect of a compound on cell viability and proliferation.[24] Two commonly used assays are the MTT and LDH assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][17][25][26]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[5][9]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. While specific experimental data for this compound is limited in the public domain, this guide has offered a comprehensive framework for its characterization by presenting predicted properties, detailed experimental protocols, and information on related compounds. The methodologies and data presented herein will serve as a valuable resource for scientists working on the synthesis, analysis, and biological evaluation of novel 2-aminopyrimidine derivatives, ultimately aiding in the advancement of drug discovery and development programs.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. ijirset.com [ijirset.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 21. benthamscience.com [benthamscience.com]
- 22. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. broadpharm.com [broadpharm.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
An In-depth Technical Guide to 5-(m-Tolyl)pyrimidin-2-amine (CAS No. 914349-42-1)
A Privileged Scaffold for Drug Discovery and Chemical Biology
Abstract
This technical guide provides a comprehensive overview of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—the 2-aminopyrimidine core and the m-tolyl substituent—are well-established pharmacophores. This guide synthesizes information from closely related analogues and foundational chemical principles to present a detailed examination of its synthesis, physicochemical properties, analytical characterization, and potential biological applications. Particular emphasis is placed on its prospective role as a kinase inhibitor, a modulator of cellular signaling pathways, and a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical biology, and synthetic organic chemistry.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids. This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets with high affinity. The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The 2-aminopyrimidine core can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and modulate their activity.[2]
This compound, with its strategic placement of a lipophilic m-tolyl group at the 5-position, presents an intriguing candidate for systematic investigation in drug discovery programs. The tolyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will explore the synthesis, characterization, and potential applications of this promising molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 914349-42-1 | - |
| Molecular Formula | C₁₁H₁₁N₃ | - |
| Molecular Weight | 185.23 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| LogP | Predicted to be in the range of 2.0-3.0 | Inferred |
Synthesis of this compound
The most common and versatile method for the synthesis of 5-substituted-2-aminopyrimidines is the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.[3][4] For this compound, a plausible and efficient synthetic route involves the reaction of a suitable 3-carbon synthon bearing the m-tolyl group with guanidine.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, starting from 3'-methylacetophenone. The first step involves the formation of an enaminone intermediate, which then undergoes cyclization with guanidine to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(m-Tolyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 3'-methylacetophenone (1.0 eq) in anhydrous toluene (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol (5-10 volumes).
-
Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture at reflux (approximately 80-90 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Analytical Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of structurally related compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group and the pyrimidine ring, as well as a characteristic signal for the amino group protons. The chemical shifts (δ) are predicted as follows:
-
A singlet for the methyl protons of the tolyl group around 2.3-2.5 ppm.
-
Multiplets for the aromatic protons of the tolyl ring in the range of 7.0-7.5 ppm.
-
A singlet or two distinct singlets for the pyrimidine ring protons, typically in the downfield region (8.0-9.0 ppm).
-
A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm this signal.[8]
-
-
¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons of the tolyl and pyrimidine rings, and the carbon atoms of the pyrimidine ring attached to the nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
N-H stretching: A broad band or two sharp peaks in the region of 3200-3500 cm⁻¹ corresponding to the amino group.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.
-
C=N and C=C stretching: Aromatic ring C=C and C=N stretching vibrations will be visible in the 1400-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺.
Potential Biological Applications and Mechanism of Action
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Numerous approved drugs and clinical candidates targeting a variety of kinases, such as Aurora kinases, Janus kinases (JAKs), and Polo-like kinases (PLKs), feature this core structure.[7][11]
Kinase Inhibition
It is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 5-(m-tolyl) group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
Caption: Putative mechanism of action via kinase inhibition.
Experimental Workflow for Biological Evaluation
To ascertain the biological activity of this compound, a systematic experimental workflow should be employed.
Caption: Experimental workflow for biological evaluation.
A primary screen against a panel of kinases would identify potential targets. Subsequent IC₅₀ determination would quantify the potency against specific kinases. Positive hits would then be evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and relevant signaling pathways. Promising candidates could then advance to in vivo studies.
Other Potential Applications
Beyond kinase inhibition, substituted pyrimidines have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[12][13] Therefore, this compound could also be a valuable tool compound for exploring these therapeutic areas.
Conclusion
This compound is a molecule of considerable interest, built upon the privileged 2-aminopyrimidine scaffold. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on well-established chemical principles and extensive data from closely related analogues. Its potential as a kinase inhibitor warrants further investigation and positions it as a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to explore the full potential of this intriguing heterocyclic compound.
References
- 1. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
Spectroscopic Characterization of 5-(m-Tolyl)pyrimidin-2-amine: A Technical Guide
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of a specific pyrimidine derivative, 5-(m-Tolyl)pyrimidin-2-amine.
Molecular Structure and Isomeric Considerations
The target molecule, this compound, possesses a pyrimidine core substituted with an amino group at the 2-position and a meta-tolyl group at the 5-position. The presence of the tolyl group introduces regioisomeric possibilities (ortho, meta, para) that significantly influence the spectroscopic signatures. This guide focuses specifically on the meta-substituted isomer.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the pyrimidine and tolyl rings, the amino protons, and the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 2H | H-4, H-6 (pyrimidine) |
| ~7.4 | t | 1H | H-5' (tolyl) |
| ~7.3 | d | 1H | H-6' (tolyl) |
| ~7.2 | d | 1H | H-4' (tolyl) |
| ~7.1 | s | 1H | H-2' (tolyl) |
| ~6.7 | s (br) | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Causality behind Predictions:
-
Pyrimidine Protons (H-4, H-6): These protons are in a nitrogen-containing aromatic ring, which is electron-deficient. This deshielding effect will shift their resonance to a downfield region, typically above 8.0 ppm. Due to the symmetry around the C2-C5 axis, these protons are expected to be chemically equivalent, resulting in a singlet.
-
Tolyl Protons: The chemical shifts and splitting patterns of the tolyl protons are predicted based on standard aromatic substitution patterns. The meta-substitution will lead to a complex multiplet, but for simplicity, individual proton assignments are approximated.
-
Amino Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. In some cases, these protons can exchange with deuterium from the solvent, leading to the disappearance of the signal upon D₂O addition.[2]
-
Methyl Protons (-CH₃): The methyl group protons on the tolyl ring will appear as a sharp singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (pyrimidine) |
| ~158 | C-4, C-6 (pyrimidine) |
| ~138 | C-3' (tolyl, quat.) |
| ~137 | C-1' (tolyl, quat.) |
| ~130 | C-5' (tolyl) |
| ~129 | C-6' (tolyl) |
| ~127 | C-4' (tolyl) |
| ~124 | C-2' (tolyl) |
| ~118 | C-5 (pyrimidine, quat.) |
| ~21 | -CH₃ |
Causality behind Predictions:
-
Pyrimidine Carbons: The carbon atoms in the pyrimidine ring will be significantly downfield due to the electronegativity of the nitrogen atoms. The carbon bearing the amino group (C-2) is expected to be the most downfield.
-
Tolyl Carbons: The chemical shifts of the tolyl carbons are predicted based on the substituent effects of the pyrimidine ring and the methyl group.
-
Quaternary Carbons: The quaternary carbons (C-5, C-1', C-3') will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.[3]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak | Aliphatic C-H stretching (-CH₃) |
| ~1650 | Strong | N-H bending (scissoring) of the primary amine |
| 1600-1450 | Medium-Strong | C=C and C=N stretching of the aromatic rings |
| ~1350 | Strong | Aromatic C-N stretching |
Causality behind Predictions:
-
N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric vibrations.[3]
-
Aromatic C-H Stretching: These bands are characteristic of C-H bonds on aromatic rings and typically appear just above 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amino group gives rise to a strong absorption around 1650 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine and tolyl rings result in a series of bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Fragmentation Pattern
Upon electron ionization (EI), this compound is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules and radicals.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 185 | [M]⁺ (Molecular Ion) |
| 184 | [M-H]⁺ |
| 170 | [M-CH₃]⁺ |
| 158 | [M-HCN]⁺ |
| 143 | [M-CH₃-HCN]⁺ |
| 115 | [C₉H₇]⁺ (Tolyl-ethyne fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Causality behind Predictions:
-
Molecular Ion: The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the compound, which imparts stability.
-
Loss of H radical: A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form a stable cation.
-
Loss of Methyl Radical: The tolyl group can undergo benzylic cleavage to lose a methyl radical.
-
Loss of HCN: A characteristic fragmentation of pyrimidine rings is the loss of a molecule of hydrogen cyanide.[4]
-
Tropylium Ion: The tolyl group can rearrange to form the highly stable tropylium ion at m/z 91.
Experimental Methodologies
To acquire the spectroscopic data discussed above, the following standard experimental protocols would be employed:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While based on theoretical principles and data from analogous compounds, the presented information offers a solid foundation for the spectroscopic characterization of this and related pyrimidine derivatives. The successful synthesis and isolation of this compound would allow for the experimental verification and refinement of the predictions made herein, further contributing to the body of knowledge in heterocyclic chemistry.
References
The Solubility Profile of 5-(m-Tolyl)pyrimidin-2-amine: A Technical Guide for Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a successful therapeutic agent. Poor aqueous and organic solvent solubility can lead to significant challenges in formulation, bioavailability, and overall clinical efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 5-(m-Tolyl)pyrimidin-2-amine, a substituted aminopyrimidine of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles of solubility, data from the closely related surrogate 2-aminopyrimidine, and proven experimental methodologies to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, present qualitative and predictive solubility profiles in a range of organic solvents, and detail a comprehensive experimental protocol for accurate solubility determination.
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey of a drug from discovery to market, solubility is a fundamental property that dictates its fate.[1][2] It directly impacts key biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability.[1][2] A compound with poor solubility is likely to exhibit low and variable oral bioavailability, posing a significant hurdle for clinical development.[3] Furthermore, understanding the solubility of a compound in various organic solvents is essential for purification, crystallization, formulation, and the preparation of stock solutions for in vitro and in vivo studies.[2][4]
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules.[5][6][7] this compound, with its specific substitution pattern, presents a unique set of physicochemical properties that will govern its interaction with different solvent environments. This guide aims to provide a comprehensive understanding of these properties and their implications for its solubility.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is a consequence of the interplay between its intrinsic properties and the characteristics of the solvent. For this compound, the key structural features influencing its solubility are:
-
The Pyrimidine Core: The pyrimidine ring is aromatic and contains two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents.
-
The Amino Group: The 2-amino group is a key contributor to polarity and can act as both a hydrogen bond donor and acceptor.[5] This functional group significantly enhances solubility in polar solvents, particularly those capable of hydrogen bonding.
-
The m-Tolyl Group: The meta-tolyl substituent introduces a significant non-polar, hydrophobic character to the molecule. This will generally decrease solubility in polar solvents and increase it in non-polar organic solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] Therefore, we can anticipate that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in highly non-polar solvents.
Predictive Solubility Profile of this compound in Organic Solvents
In the absence of direct experimental data for this compound, we can draw valuable insights from the well-studied analogue, 2-aminopyrimidine. A comprehensive study on the solubility of 2-aminopyrimidine in 17 different organic solvents provides a strong foundation for our predictions.[2][4]
The general trend observed for 2-aminopyrimidine is that its solubility increases with temperature in all tested solvents.[2][4] The molar solubility at 298.15 K follows the order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.[2][4]
Based on this data and the structural features of this compound, we can predict the following solubility behavior:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Good to High | These solvents can effectively solvate the polar pyrimidine and amino groups without the competing hydrogen bonding network of protic solvents. The hydrophobic tolyl group will also have favorable interactions. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | The amino and pyrimidine nitrogens can hydrogen bond with the alcohol's hydroxyl group. However, the non-polar tolyl group will limit the overall solubility compared to unsubstituted 2-aminopyrimidine. |
| Ketones | Acetone, Cyclopentanone | Moderate to Good | These solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amino group. |
| Esters | Ethyl Acetate, Methyl Acetate | Moderate | Similar to ketones, esters are polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Ethers are less polar than ketones and esters, leading to weaker interactions with the polar functionalities of the molecule. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are relatively non-polar, but can have some dipole interactions. The tolyl group will contribute favorably to solubility. |
| Non-Polar Hydrocarbons | Hexane, Toluene | Low to Very Low | The dominant non-polar nature of these solvents makes them poor solvents for the polar aminopyrimidine core. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method followed by a suitable analytical technique is a robust and widely accepted approach.[3]
Experimental Workflow
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Prepare replicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Phase Separation:
-
After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any particulate matter. Care must be taken to avoid adsorption of the compound onto the filter material.[9]
-
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant in a suitable solvent (often the mobile phase for the analytical method).
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9]
-
A standard curve of the compound with known concentrations should be prepared to ensure accurate quantification.
-
Factors Influencing Solubility: A Deeper Dive
Caption: Key factors influencing the solubility of the target compound.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[2][4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good solvent for this compound will have a polarity that can effectively solvate both the polar aminopyrimidine head and the non-polar tolyl tail.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with amorphous forms generally being more soluble than their crystalline counterparts.
Conclusion
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Status of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The 2-aminopyrimidine core is a quintessential example of such a structure. Its inherent ability to engage in crucial molecular interactions, coupled with its synthetic tractability, has cemented its role as a cornerstone in the development of therapeutics targeting a wide array of diseases. The pyrimidine ring itself is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[2][3] This inherent biocompatibility may contribute to the success of drugs derived from this scaffold.[4] This guide provides a comprehensive exploration of the biological significance of the 2-aminopyrimidine scaffold, delving into its mechanisms of action, diverse therapeutic applications, and the structure-activity relationships that govern its efficacy.
The 2-Aminopyrimidine Core: A Profile of a Privileged Scaffold
The 2-aminopyrimidine structure is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and an amino group at the second position.[5] This specific arrangement of atoms confers a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, while the exocyclic amino group is a superb hydrogen bond donor. This dual hydrogen-bonding capability allows the scaffold to form strong and specific interactions with biological targets, most notably the hinge region of protein kinases.[6] Furthermore, the aromatic nature of the ring system allows for π-π stacking interactions, further enhancing binding affinity. The versatility of the 2-aminopyrimidine scaffold is also evident in its role as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[7]
Mechanisms of Action: A Multi-Targeting Pharmacophore
The biological activities of 2-aminopyrimidine derivatives are diverse, stemming from their ability to interact with a range of biological targets. This versatility has led to their development as inhibitors of enzymes, modulators of receptors, and antimicrobial agents.
Kinase Inhibition: A Dominant Therapeutic Strategy
A predominant mechanism of action for many 2-aminopyrimidine-based drugs is the inhibition of protein kinases.[8] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 2-aminopyrimidine scaffold has proven to be an exceptional "hinge-binding" motif, anchoring the inhibitor molecule into the ATP-binding site of the kinase.[10] This interaction typically involves the formation of two hydrogen bonds between the 2-amino group and the pyrimidine ring nitrogens with the backbone of the kinase hinge region, effectively blocking the binding of ATP and inhibiting kinase activity.[11] This mechanism is central to the action of numerous successful anticancer drugs.
Below is a diagram illustrating the general binding mode of a 2-aminopyrimidine inhibitor within a kinase ATP-binding pocket.
Caption: Generalized binding of a 2-aminopyrimidine inhibitor in a kinase active site.
The structural versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance potency, selectivity, and overcome drug resistance.[2] This has led to the development of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), I-kappa B kinase (IKK), and fibroblast growth factor receptor (FGFR).[11][12][13]
Antimicrobial and Biofilm Modulation
The 2-aminopyrimidine scaffold is also a key feature in a variety of antimicrobial agents.[5] Derivatives have been synthesized that exhibit broad-spectrum activity against both bacteria and fungi.[3][14] The mechanisms of antimicrobial action are varied and can include the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The structural adaptability of 2-aminopyrimidines is crucial in the fight against drug-resistant microbial strains.[2]
Furthermore, certain 2-aminopyrimidine derivatives have been shown to modulate bacterial biofilm formation.[15][16] Biofilms are communities of bacteria encased in a self-produced matrix, which can confer significant resistance to antibiotics.[15] Some 2-aminopyrimidine compounds have demonstrated the ability to inhibit biofilm formation, particularly in Gram-positive bacteria, and can even suppress resistance to conventional antibiotics in strains like MRSA.[15][16]
Other Biological Activities
The therapeutic potential of the 2-aminopyrimidine scaffold extends beyond kinase inhibition and antimicrobial activity. Derivatives have been developed as:
-
β-Glucuronidase inhibitors: Elevated levels of this enzyme are associated with conditions like colon cancer and urinary tract infections.[17][18][19]
-
Histamine H4 receptor ligands: These have potential applications in treating inflammatory conditions and pain.[20]
-
MRP1 inhibitors: Overexpression of the multidrug resistance-associated protein 1 (MRP1) can lead to chemotherapy resistance.[21][22]
-
Antiplatelet agents: Some derivatives have shown promise in preventing platelet aggregation.[23]
Therapeutic Applications: From Bench to Bedside
The versatility of the 2-aminopyrimidine scaffold is reflected in the number of FDA-approved drugs that incorporate this core structure.[24][25] These drugs are used to treat a range of diseases, from various cancers to infectious and inflammatory conditions.
Oncology
The most significant impact of 2-aminopyrimidine-based drugs has been in the field of oncology.[25][26] Several blockbuster cancer therapies are built around this scaffold, including:
-
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[17][26]
-
Palbociclib, Ribociclib, and Abemaciclib: Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[17][19]
These drugs exemplify the success of targeting specific kinases that drive cancer cell proliferation.
| Drug Name | Target Kinase(s) | FDA-Approved Indication(s) |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Palbociclib | CDK4, CDK6 | HR-positive, HER2-negative advanced or metastatic breast cancer |
| Ribociclib | CDK4, CDK6 | HR-positive, HER2-negative advanced or metastatic breast cancer |
| Abemaciclib | CDK4, CDK6 | HR-positive, HER2-negative advanced or metastatic breast cancer |
Infectious Diseases
While not as prevalent as in oncology, 2-aminopyrimidine derivatives have also found application as antimicrobial agents. Their ability to be chemically modified allows for the development of compounds with potent activity against a range of pathogens.[27] Research is ongoing to develop new 2-aminopyrimidine-based antibiotics to combat the growing threat of antimicrobial resistance.[2][5]
Inflammatory Diseases
The anti-inflammatory properties of 2-aminopyrimidine derivatives are also being explored. For instance, inhibitors of I-kappa B kinase (IKK) have the potential to treat a variety of inflammatory conditions.
Structure-Activity Relationship (SAR) Studies: Tailoring for Potency and Selectivity
The biological activity of 2-aminopyrimidine derivatives can be finely tuned through chemical modification of the scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[13][20] Systematic modifications of the core pyrimidine, the 2-amino group, and other positions on the ring can lead to significant improvements in therapeutic potential.[20] For example, in the development of histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to a substantial increase in potency.[20]
The following diagram illustrates how different substitution points on the 2-aminopyrimidine ring can be modified to modulate biological activity.
Caption: Key modification points on the 2-aminopyrimidine scaffold for SAR studies.
Experimental Protocols
To aid researchers in the exploration of 2-aminopyrimidine derivatives, the following are representative experimental protocols.
Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives via Condensation
This protocol describes a common method for synthesizing 2-aminopyrimidine derivatives from chalcones and guanidine hydrochloride.[14]
Materials:
-
Substituted chalcone
-
Guanidine hydrochloride
-
Ethanol
-
Sodium hydroxide
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add guanidine hydrochloride (1.5 equivalents) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[14]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR4)
This protocol outlines a method to determine the inhibitory activity of a 2-aminopyrimidine compound against a specific kinase, such as FGFR4.[11]
Materials:
-
Recombinant human FGFR4 enzyme
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
2-aminopyrimidine test compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 2-aminopyrimidine test compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the FGFR4 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Conclusion and Future Perspectives
The 2-aminopyrimidine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, has enabled the development of a multitude of life-saving drugs, particularly in the realm of oncology. The continued exploration of this scaffold is a promising avenue for future drug discovery.[2] The potential to design dual-target or multi-target inhibitors based on the 2-aminopyrimidine core could lead to more effective therapies with reduced chances of drug resistance.[9][12] As our understanding of the molecular basis of diseases deepens, the rational design of novel 2-aminopyrimidine derivatives will undoubtedly continue to yield innovative and impactful therapeutics.
References
- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. hakon-art.com [hakon-art.com]
- 15. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. brieflands.com [brieflands.com]
- 24. researchgate.net [researchgate.net]
- 25. Bozok Journal of Science » Submission » Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure [dergipark.org.tr]
- 26. researchgate.net [researchgate.net]
- 27. ijpsjournal.com [ijpsjournal.com]
Role of 5-(m-Tolyl)pyrimidin-2-amine in Imatinib synthesis
An In-depth Technical Guide to the Role of 5-(m-Tolyl)pyrimidin-2-amine in Imatinib Synthesis
Authored by a Senior Application Scientist
Abstract
Imatinib, a cornerstone in targeted cancer therapy, is a potent inhibitor of the BCR-ABL tyrosine kinase. Its synthesis is a multi-step process involving the strategic coupling of key molecular fragments. This technical guide provides a comprehensive overview of the established synthetic routes to Imatinib, with a special focus on the potential role and context of the pyrimidine derivative, this compound. While not a conventionally cited intermediate in mainstream Imatinib synthesis, its structural features merit a detailed discussion regarding its potential as a precursor, an impurity, or a building block for analogue synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both established protocols and expert insights into the chemical causality behind synthetic choices.
Introduction: The Chemical Architecture of Imatinib
Imatinib (marketed as Gleevec®) revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its molecular structure is a testament to rational drug design, featuring a 2-phenylaminopyrimidine core that is crucial for its inhibitory activity against the BCR-ABL kinase. The synthesis of Imatinib, therefore, hinges on the efficient construction of this core and the subsequent attachment of the side chains that enhance its potency, selectivity, and pharmacokinetic properties.[1]
A typical retrosynthetic analysis of Imatinib reveals several key synthons, primarily revolving around a central pyrimidine ring. The established synthetic pathways generally involve the coupling of a substituted aniline with a pyrimidine derivative, followed by the introduction of the benzamide and piperazine moieties.[2]
Established Synthetic Pathways to Imatinib
The industrial synthesis of Imatinib has been optimized for efficiency and yield. Two major routes are commonly referenced, differing in the sequence of assembling the key fragments.[3] A generalized workflow for Imatinib synthesis is depicted below.
Caption: Generalized workflow for the synthesis of Imatinib.
Key Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
A pivotal intermediate in many Imatinib syntheses is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[4][5][6] The synthesis of this compound itself is a multi-step process, often starting from the construction of the substituted pyrimidine ring.
Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
Synthesis of the Pyrimidine Core: A common starting point is the condensation of a guanidine derivative with a β-ketoester to form the initial pyrimidine ring.[2]
-
Introduction of the Pyridyl Group: The 4-position of the pyrimidine ring is functionalized with a 3-pyridyl group.
-
Coupling with the Aniline Moiety: The pyrimidine core is then coupled with 2-methyl-5-nitroaniline. This is often achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.[7][8]
-
Reduction of the Nitro Group: The nitro group on the aniline fragment is reduced to an amine, typically using a reducing agent like SnCl₂/HCl or catalytic hydrogenation, to yield the final key intermediate.[4][6]
The Final Coupling Step
The final stage of the synthesis involves the amidation of the newly formed amine with a benzoyl chloride derivative bearing the N-methylpiperazine side chain.
Experimental Protocol: Final Amidation to Imatinib
-
Preparation of the Benzoyl Chloride: 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is converted to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride.
-
Amidation Reaction: The key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is reacted with the prepared benzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the final Imatinib base.[5]
-
Salt Formation: The Imatinib base is then typically converted to its mesylate salt to improve its solubility and bioavailability.
| Step | Reactants | Key Reagents | Product | Typical Yield |
| Pyrimidine Core Synthesis | Guanidine derivative, β-ketoester | Base | Substituted pyrimidine | Varies |
| Aniline Coupling | Pyrimidine core, 2-methyl-5-nitroaniline | Catalyst (e.g., Cu or Pd salts) | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine | ~82%[7][8] |
| Nitro Reduction | Nitro-intermediate | Reducing agent (e.g., SnCl₂, H₂/Pd) | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | ~92%[4] |
| Final Amidation | Amino-intermediate, Benzoyl chloride derivative | Base | Imatinib Base | Good to high |
The Potential Role of this compound
While the mainstream synthesis of Imatinib does not explicitly feature this compound (CAS 914349-42-1)[9], its structure bears a notable resemblance to key fragments of the Imatinib molecule. This suggests several plausible, albeit less documented, roles for this compound in the broader context of Imatinib chemistry.
A Precursor in an Alternative Synthetic Route
The structure of this compound combines a pyrimidine-2-amine core with a tolyl group. It is conceivable that this compound could serve as a starting material in a convergent synthesis strategy.
Caption: Hypothetical synthetic route starting from this compound.
In this hypothetical pathway, the tolyl group would require further functionalization, such as nitration followed by reduction, to introduce the necessary amine group for the final amidation step. The pyridyl group would also need to be introduced onto the pyrimidine ring. While theoretically possible, this route may be less efficient than the established methods.
A Building Block for Imatinib Analogues
The modular nature of Imatinib synthesis lends itself to the creation of analogues for structure-activity relationship (SAR) studies.[10] this compound could be a valuable building block for synthesizing Imatinib derivatives where the 3-pyridyl group is replaced by a m-tolyl group. Such analogues could be used to probe the importance of the pyridyl nitrogen for kinase binding and overall activity.
A Potential Impurity or Side-Product
In large-scale industrial synthesis, impurities can arise from starting materials or side reactions. If the synthesis of the pyrimidine core utilizes precursors that could contain tolyl impurities, it is possible that this compound could be formed as a minor impurity. Its detection and characterization would be crucial for quality control of the final active pharmaceutical ingredient (API).
Conclusion
The synthesis of Imatinib is a well-established process that relies on the efficient assembly of key intermediates, most notably N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. While this compound is not a recognized intermediate in the primary synthetic routes, its structural characteristics suggest its potential utility in alternative synthetic strategies or in the development of novel Imatinib analogues. A thorough understanding of both the established pathways and the potential for variation is essential for researchers and professionals in the field of medicinal chemistry and drug development. The continuous exploration of novel synthetic methods and building blocks remains a key driver for innovation in pharmaceutical manufacturing.[11][12]
References
- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. A facile total synthesis of imatinib base and its analogues - Lookchem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A flow-based synthesis of imatinib: the API of Gleevec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow synthesis for anticancer drug | Research | Chemistry World [chemistryworld.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(m-Tolyl)pyrimidin-2-amine
Abstract
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and fundamental biological molecules.[1][2][3] This in-depth technical guide delves into the discovery and history of a specific, yet representative, member of this class: 5-(m-Tolyl)pyrimidin-2-amine. While the individual history of this exact molecule is not extensively documented in dedicated publications, its scientific narrative can be constructed through an understanding of the broader context of pyrimidine chemistry, the strategic rationale behind its synthesis, and the well-established synthetic routes for analogous compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the pyrimidine scaffold's significance, plausible synthetic pathways for this compound, and its potential applications in modern drug discovery.
The Pyrimidine Scaffold: A Legacy of Biological Significance
The story of this compound is intrinsically linked to the rich history and versatile nature of its core heterocyclic structure: pyrimidine. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.[2] This fundamental scaffold is not a recent invention of medicinal chemists but rather a ubiquitous element in nature. The pyrimidine ring is a critical component of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[2] Its presence extends to essential vitamins like thiamine (vitamin B1) and riboflavin (vitamin B2).[2][4]
This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug discovery.[1][5] The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of novel therapeutics. The pyrimidine core's ability to engage in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atoms, makes it an ideal candidate for designing molecules that can fit into the active sites of enzymes and receptors.
Over the decades, this has led to the development of a vast array of pyrimidine-based drugs with diverse therapeutic applications, including anticancer[1][6][7], antimicrobial[8], antiviral[8], and anti-inflammatory agents.[6] A significant area of focus has been the development of protein kinase inhibitors, as the pyrimidine scaffold can mimic the hinge-binding interactions of ATP in the kinase active site.[1][9][10]
The Genesis of this compound: A Strategic Design
While a singular "discovery" moment for this compound is not prominently recorded, its conception can be understood as a logical step in the systematic exploration of chemical space around the 2-aminopyrimidine core. The rationale for its synthesis likely stems from established principles of medicinal chemistry and structure-activity relationship (SAR) studies.
The 2-aminopyrimidine moiety is a common feature in many biologically active compounds, often serving as a key pharmacophore that interacts with target proteins. The strategic placement of a substituent at the 5-position allows for the fine-tuning of a molecule's physicochemical properties. The introduction of the meta-tolyl group (a methyl-substituted phenyl ring) serves several purposes:
-
Modulation of Lipophilicity: The tolyl group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This is a critical consideration in designing orally bioavailable drugs.
-
Steric Influence: The size and shape of the m-tolyl group can affect how the molecule binds to its biological target, potentially enhancing potency and selectivity.
-
Exploring Structure-Activity Relationships: The synthesis of a library of compounds with different substituents at the 5-position, including the m-tolyl variant, is a standard approach in drug discovery to understand which structural features are crucial for biological activity.
Given the extensive research into pyrimidine-based kinase inhibitors, it is highly probable that this compound was synthesized as part of a larger effort to develop novel modulators of protein kinases.
Synthetic Pathways: Constructing the Core
The synthesis of this compound can be achieved through well-established and versatile methods for constructing the 2-aminopyrimidine ring system. The most common and direct approach involves the cyclocondensation of a 1,3-dielectrophilic component with guanidine.
The Enaminone Route: A Versatile Strategy
A widely utilized method for preparing 5-substituted-2-aminopyrimidines is the reaction of an enaminone with guanidine.[4] This multi-step synthesis offers a high degree of control and adaptability.
Experimental Protocol:
Step 1: Synthesis of the Enaminone Intermediate (1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one)
-
To a solution of 3'-methylacetophenone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Causality of Experimental Choices:
-
DMF-DMA: This reagent serves as a formylating agent, providing the one-carbon unit necessary to form the enaminone from the starting ketone.
-
Reflux: The elevated temperature is required to drive the condensation reaction to completion.
Step 2: Cyclocondensation with Guanidine
-
Dissolve the crude enaminone intermediate from Step 1 in a suitable alcohol, such as ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) and a base, such as sodium ethoxide or sodium methoxide (1.5 equivalents), to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield this compound.
Causality of Experimental Choices:
-
Guanidine: This reagent provides the N-C-N fragment required to form the pyrimidine ring.
-
Base (Sodium Ethoxide/Methoxide): The base is necessary to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the cyclization reaction.
-
Reflux: As in the previous step, heating is required to facilitate the cyclocondensation reaction.
Diagram of the Enaminone Synthetic Pathway:
Caption: Synthetic workflow for this compound via the enaminone route.
Alternative Synthetic Approaches
While the enaminone route is highly effective, other synthetic strategies can also be employed to generate 5-substituted-2-aminopyrimidines. These include variations in the three-carbon component, such as using β-ketoesters or malondialdehydes, which can then be reacted with guanidine. The choice of a specific synthetic route often depends on the availability of starting materials, desired scale of the reaction, and the potential for functional group tolerance.
Physicochemical Properties and Characterization
The structure of this compound dictates its key physicochemical properties.
| Property | Value/Description | Reference |
| Molecular Formula | C12H13N3 | [11] |
| Molecular Weight | 199.26 g/mol | [11] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| pKa | The 2-amino group is basic, and the pyrimidine nitrogens are weakly basic. | Inferred |
Characterization Techniques:
Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amino group and the C=N and C=C bonds of the pyrimidine ring.
-
Melting Point Analysis: To assess the purity of the compound.
Historical Context and Evolution in Drug Discovery
The development of molecules like this compound is part of a broader historical trend in medicinal chemistry. Early pyrimidine-based drugs, such as the antibacterial sulfonamides, demonstrated the therapeutic potential of this scaffold. The discovery of the role of pyrimidines in nucleic acids further fueled research into their use as antimetabolites for cancer therapy, leading to drugs like 5-fluorouracil.[1][3]
In more recent decades, the focus has shifted towards the development of targeted therapies, particularly protein kinase inhibitors.[10] The discovery that the 2-aminopyrimidine scaffold can effectively compete with ATP for binding to the kinase active site has led to an explosion in the number of pyrimidine-based kinase inhibitors in clinical development and on the market.
Compounds structurally related to this compound have been investigated as inhibitors of various kinases, including Aurora kinases[12] and Janus kinases (JAKs).[13] The specific substitution pattern on the pyrimidine ring and the nature of the aryl group at the 5-position are critical determinants of kinase selectivity and potency.
Diagram of Pyrimidine's Role in Kinase Inhibition:
Caption: Mechanism of pyrimidine-based kinase inhibition.
Conclusion and Future Perspectives
The narrative of this compound is a compelling illustration of how fundamental principles of organic synthesis and medicinal chemistry converge to create molecules of therapeutic interest. While its specific biological activities may still be under investigation, its structure firmly places it within a class of compounds that has had a profound impact on modern medicine.
The journey from understanding the biological significance of the pyrimidine scaffold to the rational design and synthesis of specific derivatives like this compound highlights the iterative and knowledge-driven nature of drug discovery. Future research in this area will undoubtedly continue to explore the vast chemical space around the pyrimidine core, leading to the development of even more selective and efficacious therapies for a wide range of diseases. The legacy of the pyrimidine scaffold is one of continued innovation, and molecules like this compound are a testament to its enduring importance.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
- 4. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 5. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 5-(m-Tolyl)pyrimidin-2-amine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on the structural analogs of 5-(m-Tolyl)pyrimidin-2-amine, a representative of the 5-aryl-2-aminopyrimidine class. We will provide an in-depth exploration of the synthesis of this core molecule and its derivatives, delve into the structure-activity relationships (SAR) that govern their biological effects, and discuss their therapeutic potential, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further research and development in this promising chemical space.
The Core Scaffold: this compound
The this compound molecule serves as our foundational structure. Its significance lies in the combination of the 2-aminopyrimidine core, a known pharmacophore that often interacts with the hinge region of protein kinases, and the 5-aryl substitution, which provides a vector for modifying steric and electronic properties to achieve target specificity and potency.
Synthesis of the Core Scaffold
The construction of the 5-aryl-2-aminopyrimidine core can be approached through several synthetic strategies. The classical and most direct method involves the cyclocondensation of a 1,3-dielectrophilic component with guanidine.[3]
A versatile and widely employed variation of this is the reaction of an enaminone with guanidine.[3] For the synthesis of this compound, the key intermediate is 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is readily prepared from 3'-methylacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent cyclization with guanidine, typically in the presence of a base like sodium ethoxide, proceeds via a conjugate addition, intramolecular cyclization, and elimination sequence to yield the desired product.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 3'-methylacetophenone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add the crude 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) dissolved in a minimal amount of ethanol.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Analogs and Structure-Activity Relationships (SAR)
The this compound scaffold offers multiple points for structural modification to explore the chemical space and optimize for desired biological activity. These modifications can be broadly categorized into three areas: the 2-amino group, the pyrimidine core, and the 5-m-tolyl group.
Modifications at the 2-Amino Group
The 2-amino group is a critical hydrogen bond donor for interaction with the hinge region of many kinases. Modifications at this position can significantly impact potency and selectivity.
-
N-Alkylation and N-Acylation: Introduction of small alkyl or acyl groups can modulate the electronic properties and steric hindrance around the amino group. While N-alkylation can sometimes be detrimental to hinge binding, N-acylation can introduce additional interaction points.
-
N-Arylation: The synthesis of N-aryl derivatives often leads to a significant increase in potency. The Buchwald-Hartwig amination is a powerful tool for this transformation, allowing for the coupling of the 2-aminopyrimidine with a wide range of aryl halides.[2][4][5][6] The choice of the aryl substituent can be used to probe different pockets of the target protein.
Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (or a temperature appropriate for the specific catalyst system) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-(m-tolyl)pyrimidin-2-amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Modifications of the Pyrimidine Core
Substitution on the pyrimidine ring itself can influence the overall shape, electronics, and solubility of the molecule.
-
Substitution at the 4- and 6-positions: The introduction of substituents at the 4- and 6-positions of the pyrimidine ring can modulate the molecule's interaction with the solvent-exposed regions of the kinase active site. For example, the synthesis of 4-aryl-5-cyano-2-aminopyrimidines has yielded potent VEGFR-2 inhibitors.[7]
Modifications of the 5-Aryl Group
The 5-m-tolyl group occupies the solvent-exposed region of the ATP-binding pocket in many kinases. Modifications here are crucial for achieving selectivity and potency.
-
Substitution on the Tolyl Ring: The introduction of various substituents (e.g., halogens, methoxy, nitro groups) on the tolyl ring can alter the electronic properties and create new interactions with the target protein. For instance, electron-withdrawing groups have been shown to enhance the antimicrobial activity of some pyrimidine derivatives.[8]
Biological Activity and Therapeutic Potential
The 2-aminopyrimidine scaffold is a well-established kinase inhibitor pharmacophore.[9] Analogs of this compound have shown inhibitory activity against a range of kinases, making them promising candidates for the development of therapeutics for diseases such as cancer.
Kinase Inhibition
Many 2-aminopyrimidine derivatives are ATP-competitive inhibitors, binding to the ATP pocket of kinases. The 2-amino group typically forms key hydrogen bonds with the hinge region of the kinase, while the 5-aryl group extends into the hydrophobic pocket.
Table 1: Representative Kinase Inhibitory Activities of 2-Aminopyrimidine Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| A | VEGFR-2 | 150 | [7] |
| B | Aurora A | 8.0 | [2] |
| C | Aurora B | 9.2 | [2] |
| D | PLK4 | 6.7 | |
| E | CDK9 | 88.4 | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer in the appropriate kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody/tracer mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cellular Activity
In addition to enzymatic assays, it is crucial to evaluate the effects of these compounds in a cellular context. The MTT assay is a common method to assess the anti-proliferative effects of compounds on cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Signaling Pathways Modulated by 2-Aminopyrimidine Analogs
Given their activity as kinase inhibitors, 2-aminopyrimidine derivatives can modulate a variety of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic effects and potential side effects of these compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival.[11][12][13] Inhibitors targeting EGFR can block these oncogenic signals.
Caption: Inhibition of the EGFR signaling pathway by a 2-aminopyrimidine analog.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[1][14][15][16] Their dysregulation is a hallmark of cancer. Inhibitors of CDKs can induce cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK-mediated cell cycle progression.
Conclusion
The this compound scaffold and its analogs represent a rich and versatile class of compounds with significant therapeutic potential, particularly in the realm of oncology. The synthetic tractability of this scaffold allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency and selectivity against a range of biological targets, most notably protein kinases. The detailed synthetic and biological testing protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and development of novel 2-aminopyrimidine-based therapeutic agents. Further investigation into the modulation of specific signaling pathways by these compounds will undoubtedly uncover new opportunities for the treatment of a variety of human diseases.
References
- 1. Cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. ClinPGx [clinpgx.org]
- 14. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 5-(m-Tolyl)pyrimidin-2-amine Derivatives
Abstract
The 5-(m-tolyl)pyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutics. As a privileged structure in medicinal chemistry, the pyrimidin-2-amine core is adept at forming critical hydrogen bond interactions with a variety of biological macromolecules. The strategic placement of an m-tolyl group at the 5-position offers a nuanced approach to modulating physicochemical properties such as lipophilicity and steric profile, thereby influencing target affinity, selectivity, and pharmacokinetic parameters. This technical guide provides an in-depth exploration of the potential biological targets of derivatives based on this scaffold, with a primary focus on protein kinases, which are recurrently implicated in proliferative and inflammatory diseases. Additionally, we will delve into other noteworthy target classes, including components of the cytoskeleton and key enzymes in inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate the investigation and validation of these promising compounds.
Introduction: The this compound Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of antiviral, antibacterial, and anticancer agents.[1] The 2-aminopyrimidine moiety is a particularly effective pharmacophore, frequently acting as a bioisostere for the adenine base of ATP and forming key hydrogen bonds within the ATP-binding pockets of many enzymes, especially protein kinases.[2]
The addition of a methyl-substituted phenyl ring (a tolyl group) is a common strategy in medicinal chemistry to fine-tune a compound's properties. The meta-position of the methyl group on the tolyl substituent in the this compound scaffold is significant. It provides steric bulk and alters the electronic distribution of the phenyl ring, which can be exploited to achieve selective interactions within a target's binding site and to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While direct literature on the 5-(m-tolyl) derivative is limited, extensive research on analogous pyrimidin-2-amine compounds provides a robust framework for predicting its likely biological targets and for designing a comprehensive strategy for their validation.
Primary Target Class: Protein Kinases
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The 2-aminopyrimidine scaffold is a well-established kinase inhibitor core, primarily by acting as an ATP-competitive inhibitor that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[4] Overexpression of PLK4 is observed in a variety of cancers and is linked to tumorigenesis.[4] Consequently, inhibiting PLK4 is a promising strategy for anticancer therapy.
A recent study detailed the development of potent PLK4 inhibitors based on a pyrimidin-2-amine core.[4][5][6] The docking of these compounds into the PLK4 active site revealed that the 2-amino group forms crucial hydrogen bonds with the hinge region. The substituent at the 5-position extends into a hydrophobic pocket. The m-tolyl group of a this compound derivative could favorably occupy this hydrophobic pocket, potentially contributing to high-potency inhibition.
Table 1: Inhibitory Activity of Representative Pyrimidin-2-amine PLK4 Inhibitors
| Compound ID | PLK4 IC50 (µM) | Anti-proliferative Activity (MCF-7 cells, IC50 in µM) | Reference |
| Compound 8h | 0.0067 | Not specified in the same format | [4][5][6] |
| Centrinone | 0.00271 | Not specified in the same format | [4] |
Note: Data extracted from cited literature. "Compound 8h" is a specific derivative from the cited study.
PLK4 initiates centriole duplication by phosphorylating its substrate, STIL, which then recruits SAS-6 to form the cartwheel structure that templates the new centriole.[3][7]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. phos-tag.com [phos-tag.com]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 5-(m-Tolyl)pyrimidin-2-amine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic synthesis.[1][2][3] First established in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this methodology provides a versatile and efficient route to synthesize aryl and heteroaryl amines.[1][4] Its broad substrate scope, tolerance for various functional groups, and comparatively mild reaction conditions have made it a cornerstone in the pharmaceutical, agrochemical, and materials science industries, where the arylamine motif is a prevalent structural feature in a vast number of bioactive molecules and advanced materials.[3][5][6]
The 2-aminopyrimidine scaffold is a particularly privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, including kinase inhibitors like Imatinib.[7] This heterocyclic system is valued for its ability to engage in key hydrogen bonding interactions with biological targets. The synthesis of specifically substituted 2-aminopyrimidines, such as the target molecule 5-(m-Tolyl)pyrimidin-2-amine , is of significant interest for developing new chemical entities in drug discovery programs.
This application note provides a comprehensive, field-proven guide for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each experimental parameter, and provide a detailed, step-by-step protocol designed for reproducibility and success.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle driven by a palladium(0) complex.[3] Understanding this cycle is critical for troubleshooting and optimizing the reaction for specific substrates. The process involves three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the reaction of the active Pd(0) catalyst with the aryl halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[1][8][9] This step is often the rate-determining step of the entire cycle.[10]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex and a protonated base byproduct.[8][11][12] The choice and strength of the base are crucial for this step to proceed efficiently.[11][13]
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center.[1] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1] The use of bulky phosphine ligands is a key strategy to sterically disfavor this pathway and promote the desired reductive elimination.[3][6]
Causality Behind Experimental Choices
The success of coupling an electron-deficient heteroaryl amine like 2-aminopyrimidine with an aryl halide requires careful selection of the reaction components. The choices outlined below are based on established principles for overcoming the challenges associated with heteroaromatic substrates.
-
Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source that readily forms the active monoligated Pd(0) species in solution. While Pd(OAc)₂ is also widely used, it is a Pd(II) salt that requires in situ reduction to Pd(0), which can sometimes be less efficient.[14]
-
Ligand (Xantphos): The choice of ligand is arguably the most critical parameter. For coupling heteroaryl amines, bulky and electron-rich phosphine ligands are essential.[1][4][14] Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a bidentate ligand with a large natural bite angle. This geometry promotes the desired reductive elimination step while suppressing side reactions like β-hydride elimination.[8] Its use has been explicitly cited for the successful amination of pyrimidine derivatives.[7]
-
Aryl Halide (3-Bromotoluene): The reactivity of aryl halides in oxidative addition follows the general trend I > Br > OTf > Cl.[15] Aryl bromides represent a good balance of reactivity and cost-effectiveness. While an aryl iodide would be more reactive, it can also lead to catalyst inhibition in some cases.[15] An aryl chloride would likely require a more specialized, highly active catalyst system.[8]
-
Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in other reactions.[8][11] NaOtBu is a common and effective choice for a wide range of Buchwald-Hartwig aminations, including those involving heteroaryl amines.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used for substrates with base-sensitive functional groups, but they may result in slower reaction rates.[15]
-
Solvent (Toluene): Anhydrous, aprotic solvents are standard for this reaction to prevent quenching of the strong base and interference with the catalytic cycle. Toluene is an excellent choice as it is non-polar and has a sufficiently high boiling point to facilitate the reaction, which often requires heating.[12][16][17] Dioxane is another common alternative.[17]
Detailed Experimental Protocol
This protocol describes the coupling of 2-aminopyrimidine with 3-bromotoluene on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 95 mg | 1.0 | 1.0 |
| 3-Bromotoluene | C₇H₇Br | 171.04 | 127 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 | 0.04 (Pd) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 34.7 mg | 0.06 | 0.06 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrimidine (95 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (34.7 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by 3-bromotoluene (127 µL, 1.2 mmol) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). (Eluent for TLC: e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the pure product, this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficient temperature or time. | 1. Ensure a strictly inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled/dried solvent; dry reagents thoroughly.3. Increase temperature (e.g., to 110 °C) or extend reaction time. |
| Formation of Side Products | 1. Hydrodehalogenation of aryl bromide.2. Homocoupling of aryl bromide. | 1. Screen alternative ligands (e.g., RuPhos, BrettPhos).2. Ensure proper degassing of the solvent. |
| Difficulty in Purification | 1. Streaking on TLC plate.2. Product co-elutes with impurities. | 1. Add a small amount of triethylamine (1%) to the chromatography eluent.2. Try a different solvent system for chromatography. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of this compound, a valuable scaffold for medicinal chemistry research. By carefully selecting a robust catalytic system, such as Pd₂(dba)₃/Xantphos, and maintaining anhydrous, oxygen-free conditions, this C-N bond formation can be achieved in good yield. The protocol detailed herein is designed to be a self-validating system, providing researchers with not only the procedural steps but also the underlying scientific rationale, enabling effective troubleshooting and adaptation for related synthetic targets.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-(m-Tolyl)pyrimidin-2-amine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-(m-Tolyl)pyrimidin-2-amine, a key building block for various pharmacologically active molecules. The protocols detailed herein are optimized for producing multi-gram to kilogram quantities of the target compound with high purity (>98%), suitable for preclinical research and development. This guide emphasizes scalable and reproducible methodologies, safety considerations, and adherence to principles of Good Manufacturing Practice (GMP) to ensure the quality and consistency of the final active pharmaceutical ingredient (API).
Introduction: Significance of this compound
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal pharmacophore for targeting a wide range of biological targets. The introduction of an m-tolyl group at the 5-position of the pyrimidine ring provides a lipophilic handle that can enhance binding affinity and modulate pharmacokinetic properties. As such, this compound serves as a critical starting material for the synthesis of novel therapeutics, necessitating a robust and scalable synthetic route to support preclinical evaluation.
This application note details a two-step synthetic sequence that is both efficient and amenable to large-scale production. The process begins with the formation of a key enaminonitrile intermediate, followed by a cyclocondensation reaction with guanidine to construct the desired 2-aminopyrimidine ring.
Synthetic Strategy and Rationale
The selected synthetic route is designed for efficiency, scalability, and control over product purity. It avoids the use of expensive or highly hazardous reagents and employs straightforward purification techniques.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound points to a disconnection of the pyrimidine ring, revealing guanidine and a β-aminoacrylonitrile derivative as the key precursors. This approach is advantageous as it allows for the late-stage introduction of the guanidine moiety, a common and inexpensive reagent.
Forward Synthesis Overview
The forward synthesis is a two-step process:
-
Step 1: Synthesis of 3-(dimethylamino)-2-(m-tolyl)acrylonitrile (Intermediate 1). This step involves the condensation of m-tolylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a highly reactive one-carbon electrophile that readily reacts with the active methylene group of the acetonitrile derivative to form the enaminonitrile intermediate.[2][3] This reaction is typically high-yielding and proceeds under mild conditions.
-
Step 2: Synthesis of this compound (Final Product). The enaminonitrile intermediate undergoes a cyclocondensation reaction with guanidine. In this reaction, the nucleophilic nitrogen atoms of guanidine attack the electrophilic centers of the enaminonitrile, leading to the formation of the thermodynamically stable 2-aminopyrimidine ring.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| m-Tolylacetonitrile | 2947-60-6 | 131.17 | Commercially Available | Purity >98% |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 4637-24-5 | 119.16 | Commercially Available | Moisture sensitive |
| Guanidine hydrochloride | 50-01-1 | 95.53 | Commercially Available | Purity >99% |
| Sodium ethoxide | 141-52-6 | 68.05 | Commercially Available | Moisture sensitive |
| Anhydrous Ethanol | 64-17-5 | 46.07 | Commercially Available | <0.2% water |
| Toluene | 108-88-3 | 92.14 | Commercially Available | Anhydrous |
| Ethyl acetate | 141-78-6 | 88.11 | Commercially Available | HPLC grade |
| Hexanes | 110-54-3 | 86.18 | Commercially Available | HPLC grade |
Step 1: Large-Scale Synthesis of 3-(dimethylamino)-2-(m-tolyl)acrylonitrile (Intermediate 1)
Reaction Scheme:
Protocol:
-
Reactor Setup: To a 22 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet, add m-tolylacetonitrile (1.00 kg, 7.62 mol).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.09 kg, 9.14 mol, 1.2 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 80-85 °C with constant stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess DMFDMA and other volatile components under reduced pressure.
-
Purification: The resulting crude oil can be used directly in the next step without further purification. If a higher purity intermediate is required, it can be purified by vacuum distillation.
Expected Yield: ~1.35 kg (95% yield) of a yellow to orange oil.
Step 2: Large-Scale Synthesis of this compound (Final Product)
Reaction Scheme:
Protocol:
-
Reactor Setup: To a 50 L, jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet, add anhydrous ethanol (20 L).
-
Reagent Preparation: In a separate container, carefully add sodium ethoxide (1.04 kg, 15.3 mol, 2.1 equivalents based on the intermediate) to anhydrous ethanol (10 L) under a nitrogen atmosphere. Stir until a clear solution is obtained. To this solution, add guanidine hydrochloride (1.38 kg, 14.4 mol, 2.0 equivalents) and stir until dissolved.
-
Reaction: Add the crude 3-(dimethylamino)-2-(m-tolyl)acrylonitrile (1.35 kg, 7.25 mol) to the reactor. Heat the solution to 70-75 °C.
-
Reagent Addition: Add the solution of guanidine and sodium ethoxide to the reactor over a period of 1-2 hours, maintaining the internal temperature at 70-75 °C.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC until the intermediate is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (20 L) to the reaction mixture with stirring. A precipitate will form.
-
Stir the slurry for 1-2 hours at room temperature.
-
Collect the solid product by filtration using a large Büchner funnel.
-
Wash the filter cake with a mixture of ethanol and water (1:1, 2 x 5 L) and then with water (2 x 5 L).
-
Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: ~1.1 kg (82% yield) of a light-yellow to off-white solid.
Purification Protocol for Preclinical Grade Material
To achieve the high purity required for preclinical studies (>98%), a recrystallization step is mandatory.
Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Dissolution: In a suitably sized reactor, suspend the crude this compound (1.0 kg) in ethanol (10 L). Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization:
-
Slowly add hot water (5-7 L) to the hot ethanol solution until the solution becomes slightly turbid.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Once crystal formation begins, continue to cool the mixture in an ice bath for 2-4 hours to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold ethanol/water mixture (1:1, 2 x 2 L).
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: ~0.95 kg (95% recovery) of a white to off-white crystalline solid. Purity: >98% (as determined by HPLC).
Quality Control and Characterization
To ensure the identity, purity, and quality of the synthesized this compound, the following analytical tests should be performed in accordance with GMP guidelines for preclinical drug substances.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC | ≥ 98.0% |
| Melting Point | Capillary Method | Report value |
| Loss on Drying | TGA or Vacuum Oven | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Purification Logic Diagram
Caption: Purification workflow for preclinical grade material.
References
Application Note: Comprehensive Purity Assessment of 5-(m-Tolyl)pyrimidin-2-amine
Introduction
5-(m-Tolyl)pyrimidin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methods for the comprehensive purity assessment of this compound, ensuring compliance with stringent regulatory standards. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the production of high-quality, safe, and effective pharmaceuticals.
The purity of a drug substance is a critical attribute that can affect its quality, safety, and efficacy.[1] Impurities can arise from starting materials, by-products of the synthesis, degradation products, or contamination. Therefore, robust analytical methods are required to identify and quantify any potential impurities. This application note outlines a multi-faceted approach, employing chromatographic, spectroscopic, and thermal analysis techniques to provide a complete purity profile of this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS), it provides a powerful tool for the separation, identification, and quantification of the main component and its related impurities.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
An HPLC method with UV/DAD detection is the primary technique for quantitative purity analysis and impurity profiling. The selection of a C18 stationary phase is based on the non-polar nature of the tolyl group and the heterocyclic pyrimidine ring, which allows for effective separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good peak shape and resolution between the main peak and any impurities.
Protocol: HPLC-UV/DAD Method for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 254 nm.[2]
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
Peak purity analysis should be performed using the DAD to ensure the main peak is not co-eluting with any impurities.
-
Causality behind Experimental Choices: The use of a gradient elution is crucial for separating impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by protonating the amine functional group. A column temperature of 40°C ensures reproducible retention times by minimizing viscosity fluctuations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities, LC-MS is an indispensable tool. It provides molecular weight information, which is critical for structural elucidation.
Protocol: LC-MS Method for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).
-
Chromatographic Conditions: Same as the HPLC-UV/DAD method.
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
The mass-to-charge ratio (m/z) of each impurity peak is determined.
-
This information, combined with fragmentation data from MS/MS experiments, can be used to propose the structures of the impurities.
-
Workflow for Chromatographic Analysis
Caption: Workflow for HPLC-UV/DAD and LC-MS analysis.
Spectroscopic Characterization
Spectroscopic techniques are vital for confirming the identity of the main component and for the structural elucidation of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[4] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
Data Analysis:
-
Chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum are used to confirm the structure.
-
The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of the analyte signal to that of a certified internal standard.[1]
-
Mass Spectrometry (MS)
In addition to LC-MS, direct infusion MS or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.[7] MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.[8][9]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the physical properties and thermal stability of the compound.[10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to assess thermal stability.[10][11]
Protocol: TGA
-
Instrumentation: A TGA instrument.
-
Experimental Conditions:
-
Data Analysis:
-
A weight loss at temperatures below 150°C may indicate the presence of volatile solvents or water.
-
The onset of significant weight loss at higher temperatures indicates the decomposition temperature of the compound.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect polymorphic forms.
Protocol: DSC
-
Instrumentation: A DSC instrument.
-
Experimental Conditions:
-
Sample Weight: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from room temperature to a temperature above the melting point.
-
Atmosphere: Nitrogen.
-
-
Data Analysis:
-
The peak of the endothermic event corresponds to the melting point of the substance. A sharp melting peak is indicative of high purity.
-
The presence of multiple thermal events may suggest the existence of polymorphs or impurities.
-
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for purity assessment.
Method Validation
All analytical methods used for purity assessment must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[13][14] Validation ensures that the analytical procedure is suitable for its intended purpose.[15]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components like impurities or degradants.[15][16] | Peak purity index > 0.995. Resolution between analyte and adjacent peaks > 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[16] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14] | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value.[16][17] | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] | Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] | No significant change in results with minor variations in flow rate, column temperature, etc. |
Conclusion
The purity assessment of this compound requires a comprehensive and multi-disciplinary analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust and reliable evaluation of the compound's purity and identity. Adherence to these detailed protocols and validation in accordance with ICH guidelines will ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. azom.com [azom.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ijpsjournal.com [ijpsjournal.com]
Anwendungs- und Protokollhandbuch: Derivatisierung von 5-(m-Tolyl)pyrimidin-2-amin für Struktur-Wirkungs-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des Molekül-Grundgerüsts 5-(m-Tolyl)pyrimidin-2-amin. Als Senior Application Scientist liegt der Fokus auf der Erläuterung der wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen, um Forschern die Durchführung robuster Struktur-Wirkungs-Beziehungsstudien (SAR) zu ermöglichen.
Einleitung: Die Bedeutung des 5-Aryl-2-aminopyrimidin-Gerüsts
Das 2-Aminopyrimidin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher biologisch aktiver Moleküle. Seine Fähigkeit, wichtige Wasserstoffbrückenbindungen in den ATP-Bindungsstellen von Kinasen zu bilden, macht es zu einem Eckpfeiler bei der Entwicklung von Kinase-Inhibitoren. Die Einführung einer Arylgruppe an der C5-Position, wie bei 5-(m-Tolyl)pyrimidin-2-amin, beeinflusst die sterischen und elektronischen Eigenschaften des Moleküls erheblich und bietet einen Vektor für die Feinabstimmung der Selektivität und Wirksamkeit. Solche Verbindungen haben sich als potente Inhibitoren für verschiedene Kinasen erwiesen, darunter Aurora-Kinasen, Polo-like-Kinase 4 (PLK4) und Januskinase 2 (JAK2), die bei der Entstehung und Progression von Krebs eine entscheidende Rolle spielen.
Die systematische Derivatisierung des 5-(m-Tolyl)pyrimidin-2-amin-Kerns ist daher eine entscheidende Strategie, um dessen therapeutisches Potenzial zu erschließen. Durch die Modifikation an der exozyklischen 2-Amino-Gruppe können Forscher die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindungen gezielt verändern, um die Affinität zum Zielprotein zu erhöhen und die Selektivität gegenüber anderen Kinasen zu verbessern.
Synthese des Kern-Gerüsts: 5-(m-Tolyl)pyrimidin-2-amin
Die effiziente Synthese des Ausgangsmaterials ist der erste kritische Schritt. Eine bewährte und vielseitige Methode zur Herstellung von 5-substituierten 2-Aminopyrimidinen ist die Cyclokondensationsreaktion eines Enaminons mit Guanidin.
Kausalkette der Synthese
Der logische Fluss der Synthese beginnt mit einem kommerziell erhältlichen Arylmethylketon, das in ein reaktives 1,3-Dielektrophil (das Enaminon) umgewandelt wird. Dieses Zwischenprodukt enthält bereits die gewünschte m-Tolyl-Gruppe an der korrekten Position. Guanidin dient als N-C-N-Baustein, der mit dem Enaminon reagiert, um den heterozyklischen Pyrimidinring zu schließen. Dieser Ansatz ist robust und ermöglicht eine hohe Ausbeute des gewünschten Produkts.
Application Notes and Protocols for the Synthesis of Functionalized 5-(m-Tolyl)pyrimidin-2-amine Derivatives
Introduction: The Significance of 5-Aryl-2-Aminopyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its prevalence is highlighted by its presence in the top ten most common nitrogen heterocycles in FDA-approved pharmaceuticals.[5] Within this class, 2-aminopyrimidines and 2,4-diaminopyrimidines are particularly prominent, each accounting for 38% of pyrimidine-containing drugs.[5] The 5-aryl-2-aminopyrimidine motif, specifically, has garnered significant attention as a "privileged scaffold." This is due to its ability to engage in key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6][7] The strategic functionalization of this core, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is a critical endeavor in the development of novel therapeutics.[7][8]
This guide provides detailed, field-proven experimental protocols for the coupling of 5-(m-Tolyl)pyrimidin-2-amine and its precursors, focusing on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions offer a reliable and efficient means to construct complex molecular architectures around the this compound core.[9]
Strategic Approaches to Coupling Reactions
The functionalization of the this compound scaffold can be approached in two primary ways, depending on the desired final product and the available starting materials.
Diagrammatic Representation of Synthetic Strategies
Caption: Synthetic strategies for functionalizing this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[2][10] In this protocol, we will detail the coupling of a halogenated precursor, 4-chloro-5-(m-tolyl)pyrimidin-2-amine, with a generic arylboronic acid. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines excellent substrates for palladium-catalyzed cross-coupling reactions.[1]
Reaction Scheme
Caption: General Suzuki-Miyaura coupling of a 4-chloropyrimidine derivative.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-5-(m-tolyl)pyrimidin-2-amine | 219.68 | 0.5 | 1.0 |
| Arylboronic Acid | - | 0.6 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 |
| K₂CO₃ | 138.21 | 1.5 | 3.0 |
| 1,4-Dioxane | 88.11 | 4 mL | - |
| Water | 18.02 | 2 mL | - |
Procedure:
-
To a microwave vial, add 4-chloro-5-(m-tolyl)pyrimidin-2-amine (109.8 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add 1,4-dioxane (4 mL) and water (2 mL) via syringe.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C for 15-30 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-(m-tolyl)pyrimidin-2-amine.[11]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[12][13][14]
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, often effective for a wide range of substrates.[2] For more challenging couplings, other palladium sources like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) can be employed.[15]
-
Base: An inorganic base like K₂CO₃ is typically used to facilitate the transmetalation step in the catalytic cycle.[2]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.[15]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields compared to conventional heating.[2][16]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[17][18] This protocol outlines the amination of a halogenated this compound with a generic secondary amine. This reaction is invaluable for introducing diverse amino functionalities, which are often crucial for biological activity.
Reaction Scheme
Caption: General Buchwald-Hartwig amination of a 4-bromopyrimidine derivative.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-5-(m-tolyl)pyrimidin-2-amine | 264.13 | 0.5 | 1.0 |
| Secondary Amine | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| Xantphos | 578.68 | 0.02 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.7 | 1.4 |
| Toluene (anhydrous) | 92.14 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-5-(m-tolyl)pyrimidin-2-amine (132 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) followed by the secondary amine (0.6 mmol) via syringe.
-
Replace the septum with a Teflon screw cap and heat the reaction mixture at 100-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted product.[14][19]
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.[12][20]
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for a broad range of Buchwald-Hartwig aminations.[19] Other ligands like BrettPhos or RuPhos can be screened for optimizing reactivity with specific amines.[21]
-
Base: A strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine and regeneration of the active catalyst.[22]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent unwanted side reactions.[19]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere of argon or nitrogen is essential for catalytic activity.
Alternative Strategy: Direct C-H Activation
Direct C-H activation is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach by avoiding the pre-functionalization of substrates.[23][24][25] For a substrate like this compound, a palladium-catalyzed C-H arylation could potentially be achieved at an activated position on the pyrimidine ring, though this may require specific directing groups or tailored reaction conditions to control regioselectivity.[23][24][26] The development of a C-H activation protocol for this specific substrate would involve screening various palladium catalysts (e.g., Pd(OAc)₂), oxidants, and additives.[23][27]
Conclusion
The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for the synthesis of diverse libraries of this compound derivatives. The protocols provided herein offer robust starting points for researchers in drug discovery and medicinal chemistry. Careful optimization of catalysts, ligands, bases, and reaction conditions will enable the efficient synthesis of novel compounds for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(m-Tolyl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron compound.[2][3] For this specific synthesis, the key reactants are 2-amino-5-bromopyrimidine and m-tolylboronic acid.
The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[2]
DOT
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Using a fresh, high-quality catalyst is crucial.
-
Suboptimal Base: The choice and quality of the base are critical.[1] Common bases for this reaction include K₃PO₄ and K₂CO₃.[4] Ensure the base is finely ground and anhydrous to maximize its effectiveness.
-
Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protons in the reaction mixture, leading to the formation of toluene instead of the desired product.[4][5] This can be mitigated by using anhydrous solvents and reagents, and by carefully optimizing the reaction temperature.
-
Homo-coupling: The coupling of two molecules of the boronic acid can occur as a side reaction.[6] This is often minimized by the slow addition of the boronic acid or by ensuring the efficient progress of the main reaction.
Q2: I am observing significant amounts of starting material (2-amino-5-bromopyrimidine) in my final product. What should I do?
A2: The presence of unreacted starting material suggests that the reaction has not gone to completion. Consider the following adjustments:
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Loading: While typically low, the catalyst loading might need to be slightly increased if the reaction is sluggish. However, be mindful that higher catalyst concentrations can sometimes lead to more side products.
-
Ligand Choice: The ligand coordinated to the palladium center plays a significant role in the catalyst's activity.[5] For less reactive substrates, using more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?
A3: Besides unreacted starting materials, several byproducts can complicate purification.
-
Homo-coupled Products: As mentioned, both the boronic acid and the aryl halide can undergo homo-coupling to form bi-tolyl and a di-pyrimidine species, respectively.[6]
-
Debromination: The starting material, 2-amino-5-bromopyrimidine, can undergo debromination to form 2-aminopyrimidine.[7]
-
Palladium Residues: Residual palladium catalyst can contaminate the product, often appearing as a dark coloration.[6]
Purification Strategy: Flash column chromatography on silica gel is typically effective for purifying the final product.[1] A gradient elution system, such as hexane/ethyl acetate, is commonly used.
DOT```dot
Caption: Step-by-step workflow for the synthesis and purification process.
Data Summary
| Parameter | Recommended Condition | Potential Issues |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Inactivation by oxygen |
| Base | K₂CO₃ or K₃PO₄ (2 equiv) | Incomplete reaction if not anhydrous/finely ground |
| Solvent | Dioxane/Water | Suboptimal ratio can affect yield |
| Temperature | 80-100 °C | Too high can increase side reactions |
| Atmosphere | Inert (N₂ or Ar) | Presence of O₂ deactivates catalyst |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(m-Tolyl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, is susceptible to several side reactions that can diminish yield, complicate purification, and consume valuable starting materials. This guide provides a structured approach to identifying and mitigating these issues.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific, observable problems you may encounter during the synthesis. Each entry details the probable causes, explains the underlying chemistry, and provides actionable protocols for resolution.
Problem 1: Low or No Yield of the Desired Product with Significant Starting Material Remaining
You observe minimal formation of this compound, and analysis (TLC, LC-MS) shows a large amount of unreacted 5-halopyrimidin-2-amine and/or degraded m-tolylboronic acid.
Possible Cause A: Catalyst Inactivity or Insufficient Catalyst Loading
-
Expert Insight: The heart of the Suzuki reaction is the Pd(0) catalyst. If the active catalytic species is not generated efficiently or is deactivated, the catalytic cycle will stall.[1][2] Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to Pd(0), which can be inefficient.[3] Furthermore, the 2-amino group on the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Troubleshooting Protocol:
-
Verify Catalyst Source: Ensure the palladium catalyst is from a reliable source and has been stored correctly.
-
Switch to a Pre-activated Catalyst: Employ modern Pd(0) precatalysts, such as Buchwald's G3 palladacycles or PEPPSI™-type catalysts, which are designed for rapid and clean generation of the active LPd(0) species.[2]
-
Optimize Catalyst Loading: While typical loadings are <1 mol%, for challenging substrates, cautiously increasing the catalyst loading to 2-3 mol% can be beneficial.[4]
-
Ligand Selection: The choice of phosphine ligand is critical.[1] For electron-rich heteroaromatic systems, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the crucial reductive elimination step and stabilize the catalyst.[5][6]
-
Possible Cause B: Protodeboronation of m-Tolylboronic Acid
-
Expert Insight: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often residual water) and replaced with a C-H bond, forming toluene.[7][8] This non-productively consumes the boronic acid. The reaction is often pH-dependent and can be exacerbated by elevated temperatures and certain bases.[7][9][10]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry solvents rigorously using standard techniques (e.g., distillation from a suitable drying agent or passing through an activated alumina column). Use oven-dried glassware assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use high-purity m-tolylboronic acid. If degradation is suspected, it can be recrystallized or purified.
-
Base Selection: A weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH, which can increase the rate of protodeboronation.[11]
-
Temperature Control: Avoid excessive temperatures. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat, which can accelerate decomposition.[11]
-
Problem 2: Persistent Impurity Identified as 3,3'-Bitolyl
Your product is contaminated with a significant amount of 3,3'-bitolyl, the homocoupled dimer of your boronic acid, which can be difficult to remove via standard chromatography.
Possible Cause: Oxidative Homocoupling of the Boronic Acid
-
Expert Insight: Homocoupling is a well-documented side reaction in Suzuki couplings.[5][6][12] It can be mediated by two primary pathways: (1) The presence of oxygen, which can facilitate a Pd(0)/Pd(II) cycle that dimerizes the boronic acid, and (2) A stoichiometric reaction between a Pd(II) precatalyst and two molecules of the boronic acid before the main catalytic cycle is established.[12][13]
-
Troubleshooting Protocol:
-
Rigorous Degassing (Mandatory): Oxygen is a primary culprit.[13] Solvents must be rigorously degassed before use. The most effective method is a "freeze-pump-thaw" cycle (3-4 times). A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) via a subsurface needle for 30-60 minutes.[13]
-
Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents are combined and the vessel has been thoroughly purged with an inert gas. This minimizes the time the Pd(II) precatalyst is exposed to the boronic acid before the aryl halide is present to initiate the productive cycle.
-
Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help ensure the palladium is maintained in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for coupling with a 5-bromopyrimidin-2-amine?
A: For a substrate like 5-bromopyrimidin-2-amine, a common starting point is a moderately polar aprotic solvent and a carbonate or phosphate base. A combination of K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-Dioxane/water or Toluene/water is highly effective.[4] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.
| Base | Solvent System | Typical Temperature (°C) | Key Considerations |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | Standard, cost-effective choice.[3] |
| K₃PO₄ | Toluene/H₂O (4:1) | 90-110 | Often gives higher yields for heteroaryl chlorides/bromides.[14] |
| Cs₂CO₃ | Dioxane | 80-100 | Highly effective for difficult couplings but hygroscopic. |
Q2: How can I monitor the reaction's progress and know when it's complete?
A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (5-bromopyrimidin-2-amine and m-tolylboronic acid). The reaction is complete when the spot corresponding to the 5-bromopyrimidin-2-amine has been fully consumed. A more quantitative method is LC-MS or GC-MS, which can track the disappearance of starting materials and the appearance of the product peak.
Q3: My reaction generates a dark black precipitate (palladium black). What does this mean and how can I prevent it?
A: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is a common mode of catalyst death. It is often caused by an unstable ligand-palladium complex, excessively high temperatures, or the presence of impurities. To prevent this, ensure you are using a suitable phosphine ligand (e.g., PPh₃, SPhos) that forms a stable complex with palladium.[3] Using a slight excess of the ligand (e.g., 1.1-1.2 equivalents relative to the palladium source) can also improve catalyst stability.[2]
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle against the competing side reactions.
Caption: Key reaction pathways in the Suzuki synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(m-Tolyl)pyrimidin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(m-Tolyl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The 2-aminopyrimidine scaffold is a cornerstone in the synthesis of a wide range of biologically active molecules.[1][2][3] However, its purification can present unique challenges due to its physicochemical properties. This guide provides in-depth, field-tested solutions to common purification issues in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities are typically related to the synthetic route. A prevalent method is the cyclocondensation of an enaminone with guanidine.[4] Based on this, you can expect:
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Unreacted Starting Materials: Residual guanidine, 3'-methylacetophenone, or the enaminone intermediate (e.g., 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one).[4]
-
Reaction Byproducts: Partially cyclized intermediates, isomers, or products from self-condensation of the starting materials.
-
Reagents and Solvents: Residual base (e.g., sodium ethoxide) or reaction solvents (e.g., ethanol, toluene).[1]
-
Degradation Products: Amines, particularly heterocyclic ones, can be susceptible to oxidation, leading to colored impurities, especially if exposed to heat and air for prolonged periods.[5]
Q2: What are the key physicochemical properties of this compound that influence its purification?
A2: Understanding the compound's properties is critical for designing an effective purification strategy.
-
Basicity: The exocyclic amino group is basic (pKa of the conjugate acid is typically in the 3-5 range for similar aminopyrimidines). This allows for highly selective separation from neutral or acidic impurities via acid-base extraction.[6][7][8]
-
Solubility: The molecule has a largely nonpolar aromatic structure but with a polar amine group capable of hydrogen bonding. Its solubility profile is key to both chromatography and recrystallization.
-
Polarity: It is a moderately polar compound. This polarity is high enough to cause strong interactions with silica gel, but typically allows for elution with solvent systems like ethyl acetate/hexanes.
Table 1: Qualitative Solubility Profile
| Solvent | Solubility | Rationale & Purification Application |
| Dichloromethane (DCM) | Soluble | Good solvent for chromatography and liquid-liquid extractions. |
| Ethyl Acetate (EtOAc) | Soluble | Common solvent for chromatography and extractions. |
| Methanol / Ethanol | Soluble | Often used in mixed-solvent systems for recrystallization. |
| Toluene | Moderately Soluble | Can be used for recrystallization, especially to disrupt π-stacking.[9] |
| Hexanes / Heptane | Sparingly Soluble | Excellent anti-solvents for recrystallization and for trituration to remove nonpolar impurities. |
| Water | Insoluble | The compound is insoluble in neutral water. |
| 1M Aqueous HCl | Soluble (as salt) | The basic amine is protonated to form a water-soluble hydrochloride salt. This is the basis for acid-base extraction.[6][8] |
| Diethyl Ether | Sparingly Soluble | Can be used for trituration or as an anti-solvent. |
Q3: How should I store the purified this compound to ensure its stability?
A3: To prevent degradation, the purified solid should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation, which can lead to the formation of colored impurities. For long-term storage, refrigeration (2-8 °C) is recommended.[10]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Essential for reaction monitoring and optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with a formic acid or TFA modifier) is a good starting point.[11]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the desired compound and can reveal the presence of proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Section 2: Troubleshooting Guide: Common Purification Problems & Solutions
Problem 1: My crude reaction product is a dark, oily, or gummy solid that is difficult to handle. What should be my first purification step?
Answer: This is a common issue, often caused by residual solvents or low-melting impurities. Avoid directly attempting column chromatography, which will be difficult to load and may perform poorly.
Recommended Strategy: Acid-Base Extraction.
This technique is exceptionally effective for purifying basic amines like this compound from neutral or acidic impurities.[7][8] It will simultaneously remove baseline impurities and transfer your product into a clean solution, from which it can be isolated as a much cleaner solid.
Caption: Workflow for Acid-Base Purification.
Problem 2: My compound streaks badly on silica gel TLC plates and during column chromatography, leading to poor separation and low recovery.
Answer: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, causing the "streaking" or tailing effect.
Solution 1: Use a Basic Modifier in the Eluent. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.
-
Method: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Causality: The added base competes with your product for binding to the acidic silanol groups, allowing your compound to travel cleanly down the column.[5] Always run a TLC with the modified eluent first to confirm it resolves the issue.
Solution 2: Use an Alternative Stationary Phase. If streaking persists, the interaction with silica is too strong.
-
Method: Switch to a more inert stationary phase like basic alumina or use reverse-phase (C18) silica .[5][12]
-
Causality: Basic alumina lacks the acidic protons of silica, eliminating the problematic interaction. Reverse-phase chromatography separates based on hydrophobicity, a different mechanism that is often unaffected by the basicity of the amine.
Problem 3: I'm performing an acid-base extraction, but my recovery is very low. What could be going wrong?
Answer: Low recovery in an acid-base extraction typically points to one of three issues: incomplete extraction, emulsion formation, or incorrect pH adjustment.
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid and base. After each addition, check the pH of the aqueous layer with pH paper to confirm it is in the correct range (pH < 2 for extraction, pH > 10 for recovery).[6]
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel sit undisturbed for an extended period.
-
Product Solubility: If your amine salt has some solubility in the organic phase, or if the free amine is slightly soluble in the basic aqueous phase, you will lose product. To maximize recovery:
-
Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
When recovering the product, ensure the aqueous layer is fully saturated with base. If precipitating the solid, cooling the mixture in an ice bath can significantly improve yield.
-
Caption: Decision Tree for Purification Strategy.
Problem 4: I'm trying to recrystallize my product, but I can't find a suitable solvent. It's either soluble in everything or insoluble in everything.
Answer: Finding the right recrystallization solvent is an empirical process. A systematic approach is best. The ideal solvent should dissolve the compound when hot but not when cold.
Recommended Strategy: Systematic Solvent Screening.
-
Single Solvents: Place ~20-30 mg of your compound in separate test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature.
-
If it dissolves immediately, the solvent is unsuitable on its own but could be part of a binary (two-solvent) system.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot and crystallizes upon cooling, you've found a good solvent.
-
-
Binary Solvent Systems: This is often the most successful method. Use a "soluble" solvent and an "insoluble" (anti-solvent).
-
Method: Dissolve your compound in a minimal amount of the hot "soluble" solvent (e.g., ethanol or ethyl acetate). Then, add the "insoluble" anti-solvent (e.g., hexanes or water) dropwise while the solution is still hot until it just begins to turn cloudy. Add a drop or two of the soluble solvent to clarify, then allow the solution to cool slowly.
-
Example: A common and effective system for compounds like this is Ethyl Acetate/Hexanes or Ethanol/Water.
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Recovery Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 1M HCl (30 mL), shake moderately for 30-60 seconds, and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction two more times with fresh 1M HCl (2 x 30 mL), combining all aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification & Isolation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 5M NaOH (aq) dropwise until the pH is >10 (verify with pH paper). The free amine product should precipitate as a solid.
-
Collection: Continue stirring the cold slurry for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold hexanes (10 mL) to help drying.
-
Drying: Dry the purified solid under high vacuum to remove all residual water.
Protocol 2: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.3. A good starting point is 30% ethyl acetate in hexanes. If streaking is observed, add 1% triethylamine to the solvent mixture and re-run the TLC.
-
Column Packing: Pack a silica gel column using your chosen eluent (containing the triethylamine modifier).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for a solid, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine (b.p. 89 °C) can often be removed under high vacuum, but co-evaporation with a solvent like toluene may be necessary.
Section 4: References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. --INVALID-LINK--
-
Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. --INVALID-LINK--
-
Pharma 180. (n.d.). Pyrimidine Synthesis and Degradation. --INVALID-LINK--
-
Reddit r/Chempros. (2022). Amine workup. --INVALID-LINK--
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. --INVALID-LINK--
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. --INVALID-LINK--
-
Wikipedia. (n.d.). Pyrimidine metabolism. --INVALID-LINK--
-
King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine. --INVALID-LINK--
-
Dewangan, N. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. --INVALID-LINK--
-
Hoffman Fine Chemicals. (n.d.). 5-Methyl-N-(m-tolyl)pyrimidin-2-amine. --INVALID-LINK--
-
CHIRALEN. (n.d.). 5-(p-Tolyl)pyrimidin-2-amine. --INVALID-LINK--
-
Glentham Life Sciences. (n.d.). 5-(p-Tolyl)pyrimidin-2-amine, min 95%. --INVALID-LINK--
-
Benchchem. (n.d.). This compound. --INVALID-LINK--
-
Al-Salahi, R., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. --INVALID-LINK--
-
Sestito, S., et al. (2022). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. --INVALID-LINK--
-
Knape, T., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. --INVALID-LINK--
-
Google Patents. (n.d.). US10239882B2 - Substituted 5-methyl-[6][7][13]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. --INVALID-LINK--
-
Li, C., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. --INVALID-LINK--
-
Dahl, G., et al. (2017). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules. --INVALID-LINK--
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. --INVALID-LINK--
-
Benchchem. (n.d.). Pyrimidin-5-amine. --INVALID-LINK--
-
EvitaChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. --INVALID-LINK--
-
Stanovnik, B., et al. (1985). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 4. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. researchgate.net [researchgate.net]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pharmacy180.com [pharmacy180.com]
Optimization of reaction conditions for 5-(m-Tolyl)pyrimidin-2-amine synthesis
An in-depth guide to the synthesis of 5-(m-Tolyl)pyrimidin-2-amine, a key intermediate in pharmaceutical research and development. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in achieving high yields and purity.
Introduction: The Significance of this compound
Substituted 2-aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a crucial building block for the synthesis of targeted therapies, including kinase inhibitors. The most robust and widely adopted method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and relatively mild reaction conditions.[1][2]
This guide is designed to serve as a comprehensive technical resource for scientists, providing not just protocols, but also the underlying chemical logic to empower effective troubleshooting and optimization.
Reaction Overview: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is typically achieved by coupling 2-amino-5-bromopyrimidine with m-tolylboronic acid in the presence of a palladium catalyst and a base.
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is fundamental to diagnosing and resolving experimental issues.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how do I fix it?
Low or no product formation is a common but solvable issue. A systematic approach is key to identifying the root cause.
Possible Cause 1: Inactive Catalyst The Pd(0) species is the active catalyst. If your palladium source is old or has been improperly handled, it may have oxidized to Pd(II) or decomposed into palladium black, reducing its activity.[4]
-
Solution:
-
Use a fresh palladium precatalyst. For less reactive partners like some bromopyrimidines, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be effective.[5]
-
Ensure an inert atmosphere. The reaction should be thoroughly degassed and run under nitrogen or argon to prevent oxygen from deactivating the catalyst.
-
Check your phosphine ligand. Ligands are crucial for stabilizing the palladium center but can be air-sensitive.[1] Use fresh, high-quality ligands.
-
Possible Cause 2: Ineffective Base or Solvent System The base plays a critical role in activating the boronic acid for the transmetalation step.[1][6] If the base is not soluble or strong enough, the reaction will stall.
-
Solution:
-
Screen different bases. Potassium phosphate (K₃PO₄) is often more effective than carbonates (K₂CO₃, Cs₂CO₃) for challenging couplings.[3]
-
Optimize the solvent system. A mixture of an organic solvent (like 1,4-dioxane or THF) and water is common. Water helps dissolve the inorganic base and facilitates the transmetalation step.[7][8] If reactants have poor solubility, a polar aprotic solvent like DMF might be necessary, but be aware it can be difficult to remove.[3]
-
Ensure vigorous stirring. In biphasic systems, efficient mixing is crucial for mass transfer between the organic and aqueous phases.[8]
-
Possible Cause 3: Poor Quality Starting Materials The purity of your 2-amino-5-bromopyrimidine and m-tolylboronic acid is paramount.
-
Solution:
-
Verify boronic acid quality. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[4][7] It's often best to use a fresh bottle or purify the boronic acid before use.
-
Check aryl bromide purity. Ensure the 2-amino-5-bromopyrimidine is free from impurities that could poison the catalyst.
-
Q2: My reaction has stalled, leaving significant amounts of starting material. What should I do?
An incomplete reaction often points to catalyst deactivation over time or insufficient reactivity under the chosen conditions.
-
Solution:
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100 °C) can increase the rate of oxidative addition and other steps in the catalytic cycle.[8] However, excessively high temperatures can promote side reactions.[5]
-
Change the Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and preventing catalyst death.[1][9]
-
Add More Catalyst: If you suspect the catalyst has died, a second charge of the catalyst/ligand mixture can sometimes restart the reaction, although this is not ideal for process chemistry.
-
Q3: I'm seeing significant side products, especially from homo-coupling and protodeboronation. How can I minimize these?
Side reactions compete with the desired cross-coupling pathway and reduce the overall yield.
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain bases.[5][10]
-
Solution:
-
Use the mildest effective conditions. Avoid excessive temperatures and prolonged reaction times.
-
Choose your base carefully. While a strong base is needed, overly harsh conditions can accelerate this side reaction. K₃PO₄ is often a good balance.
-
Use a slight excess of boronic acid. A molar ratio of 1.1 to 1.3 equivalents of boronic acid relative to the aryl bromide can compensate for some loss to this side reaction.
-
Homo-coupling: This involves the coupling of two identical molecules (e.g., two molecules of m-tolylboronic acid to form 3,3'-bitolyl). It is often a sign of a slow transmetalation or reductive elimination step.[4]
-
Solution:
-
Ensure an oxygen-free environment. Oxygen can promote homo-coupling pathways.
-
Optimize the catalyst/ligand system. A well-chosen ligand can ensure the cross-coupling pathway is kinetically favored over homo-coupling.
-
Q4: My product is difficult to purify. It's contaminated with a persistent impurity. What are my options?
Purification challenges often arise from residual starting materials, side products with similar polarity to the desired product, or residual palladium.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: Systematically screen solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is usually effective.
-
Acid/Base Wash: During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities like residual boronic acid.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities.[11]
-
Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications. Washing the organic solution with an aqueous solution of a scavenger like thiourea or N-acetylcysteine can help remove residual metal.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best palladium catalyst and ligand? A: The choice is critical and substrate-dependent.
-
For general screening: Pd(PPh₃)₄ is a good starting point as it's a pre-formed Pd(0) catalyst that works well for many systems.[5]
-
For challenging couplings: A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos) is often superior. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[3]
Q: What is the optimal base and how much should I use? A: The base deprotonates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1]
-
Common Choices: K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common. K₃PO₄ is often the most effective for heteroaryl couplings.[3]
-
Stoichiometry: Typically, 2 to 3 equivalents of the base are used to ensure the reaction goes to completion.
Q: Can I run this reaction without water? A: Anhydrous Suzuki couplings are possible, but the presence of water is often beneficial. It helps dissolve the inorganic base and is believed to accelerate the transmetalation step by facilitating the formation of a hydroxylated palladium complex.[7][8]
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
This protocol uses N-bromosuccinimide (NBS) for a regioselective bromination.[12]
-
Materials: 2-aminopyrimidine, N-bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight in the dark.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir for 30 minutes.
-
Collect the resulting white solid by suction filtration, wash with cold water, and dry in vacuo.
-
Protocol 2: Optimized Suzuki Coupling for this compound
This protocol uses a modern catalyst system for high efficiency.
| Component | Molar Eq. | Role |
| 2-Amino-5-bromopyrimidine | 1.0 | Aryl Halide |
| m-Tolylboronic acid | 1.2 | Organoboron |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |
| SPhos | 0.04 (4 mol%) | Ligand |
| K₃PO₄ | 2.5 | Base |
| 1,4-Dioxane / H₂O (4:1) | - | Solvent |
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), m-tolylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).
-
In a separate vial, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture to the Schlenk flask via syringe.
-
Add a small amount of the solvent to the catalyst vial, swirl, and transfer the catalyst slurry to the main reaction flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 3: Purification by Flash Column Chromatography
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 70:30 Hexane:Ethyl Acetate).
-
Collect fractions and combine those containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield pure this compound as a solid.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Nuances of Buchwald-Hartwig Coupling with Pyrimidine Substrates
Welcome to our dedicated resource for troubleshooting the Buchwald-Hartwig amination of pyrimidine substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this important class of heterocycles. Pyrimidines, being electron-deficient and possessing nitrogen atoms that can interact with the catalyst, present unique challenges. This document, structured in a practical question-and-answer format, aims to provide not just solutions, but also the underlying rationale to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Yield
Question: My Buchwald-Hartwig reaction with a chloropyrimidine is resulting in very low yield or complete failure. What are the primary parameters I should investigate?
Answer: When facing low yields with pyrimidine substrates, the catalyst system—comprising the palladium precursor, ligand, and base—is the most critical area to scrutinize.[1] Pyrimidines are electron-deficient, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.
-
Catalyst and Ligand Selection: The choice of phosphine ligand is paramount.[2] For electron-deficient heteroaryl chlorides, sterically hindered and electron-rich biarylphosphine ligands are often necessary to promote efficient catalysis.[2][3] Ligands like XPhos, SPhos, RuPhos, and BrettPhos have demonstrated success in these challenging couplings.[3][4][5] Using a pre-formed palladium-ligand complex (precatalyst) can also be advantageous over generating the active catalyst in situ from sources like Pd(OAc)₂, as it often leads to cleaner and more reproducible results.[6][7]
-
Base Selection: Strong, non-nucleophilic bases are typically required.[2] Sodium tert-butoxide (NaOtBu) is a common choice and is highly effective, but it can be incompatible with base-sensitive functional groups on your substrates.[6][8] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, although they may require higher reaction temperatures or longer reaction times.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be useful, particularly when proton-tolerance is needed for functional groups like hydroxyls.[8]
-
Solvent Integrity: Ensure your solvent is anhydrous and has been properly degassed.[2] Water and oxygen are detrimental to the active Pd(0) catalyst.[2] Toluene and 1,4-dioxane are common solvents for these reactions.[1][4][9] However, be aware that certain solvents like chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[6]
Issue 2: Prominent Side Reactions
Question: I'm observing significant formation of a hydrodehalogenated pyrimidine byproduct. What is causing this and how can I minimize it?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. This can occur via a competing pathway where a palladium hydride species, formed through β-hydride elimination from the amine or reaction with trace water, reductively eliminates with the pyrimidine halide.[10]
To mitigate this:
-
Ligand Choice: This side reaction is often highly dependent on the ligand.[7] Screening different bulky biarylphosphine ligands can identify a system that favors the desired C-N reductive elimination over the hydrodehalogenation pathway.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to favor the desired coupling.
-
Base Purity: Ensure the base is of high quality. Some bases can contain impurities that facilitate the formation of palladium hydrides.
Another potential side reaction is the formation of biaryl products, which can arise, particularly when using chiral primary amines.[7] Careful optimization of the catalyst, ligand, and stoichiometry is necessary to minimize this.[7]
Issue 3: Catalyst Inhibition or Deactivation
Question: My reaction starts, but then stalls before reaching full conversion of my starting pyrimidine halide. What could be inhibiting my catalyst?
Answer: Catalyst inhibition or deactivation is a significant concern, especially with heteroaromatic substrates like pyrimidines.[2]
-
Pyridine/Pyrimidine Coordination: The lone pair of electrons on the pyrimidine ring nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2] The use of sterically bulky ligands helps to create a coordination sphere around the palladium that disfavors this inhibitory binding, allowing the catalytic cycle to proceed.[3]
-
Substrate Decomposition: Pyrimidines, particularly those with electron-withdrawing groups, can be unstable in the presence of strong bases, leading to decomposition.[11] The resulting degradation products can act as potent catalyst poisons.[11] If you suspect this is an issue, consider using a milder base (e.g., K₃PO₄) or a base like sodium trimethylsilanolate (NaOTMS), which has been shown to be effective for base-sensitive heteroarenes.[11]
-
Iodide Inhibition: While counterintuitive, aryl iodides can sometimes be problematic substrates in Buchwald-Hartwig reactions.[6] The iodide anion generated during the reaction can precipitate the palladium complex, effectively removing it from the catalytic cycle.[6][7] For pyrimidines, bromides and chlorides are often preferred leaving groups.[6]
Experimental Protocols & Optimization Workflow
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and the appropriate phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.[4]
-
Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents of NaOtBu), the halopyrimidine (1.0 equivalent), and the amine (1.1-1.2 equivalents).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1 M with respect to the halopyrimidine.[4]
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block. Stir the reaction mixture at the desired temperature (typically 80-110 °C) under an inert atmosphere.[2][4]
-
Monitoring and Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and/or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic Buchwald-Hartwig reaction with a pyrimidine substrate.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Data Summaries for Experimental Design
Table 1: Guide to Ligand Selection for Pyrimidine Substrates
| Ligand Family | Key Characteristics | Common Substrates |
| Biarylphosphines | Sterically hindered and electron-rich. Excellent for activating challenging C-Cl bonds and coupling with a wide range of amines.[3][10] | Aryl/heteroaryl chlorides, bromides, and triflates. Effective for primary and secondary amines.[1] |
| (e.g., XPhos, RuPhos, BrettPhos) | ||
| Ferrocene-based | Robust and versatile. Often used for aryl iodides and triflates. | Can be effective for primary amines.[10] |
| (e.g., Josiphos) | ||
| Wide Bite-Angle | Can influence selectivity and reaction rates. | Used in various cross-coupling reactions, sometimes with DBU as a base.[12] |
| (e.g., Xantphos) |
Table 2: Comparison of Common Bases
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOtBu | 19 | Highly reactive, often leads to high reaction rates and catalyst turnover.[6] | Incompatible with many base-sensitive functional groups (e.g., esters).[8] |
| LiHMDS | 26 | Strong base that allows for the use of substrates with protic functional groups (e.g., -OH).[8] | Can be less effective than alkoxides for some substrate combinations. |
| K₃PO₄ / Cs₂CO₃ | 12.3 / 10.3 | Milder, compatible with a wider range of functional groups. | Often requires higher temperatures and longer reaction times.[8] |
The Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[4]
This guide provides a starting point for addressing the common challenges encountered when performing Buchwald-Hartwig aminations on pyrimidine substrates. Successful outcomes often rely on systematic optimization of the key reaction parameters outlined above.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Common impurities in 5-(m-Tolyl)pyrimidin-2-amine and their identification
An in-depth guide to identifying and troubleshooting common impurities in 5-(m-Tolyl)pyrimidin-2-amine, designed for researchers, scientists, and drug development professionals. This technical support center provides practical, experience-driven advice to navigate the challenges of impurity profiling.
Technical Support Center: this compound
Introduction
This compound is a key structural motif in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of targeted therapeutics.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its purity is paramount to the safety, efficacy, and reproducibility of downstream applications. The control of impurities is a critical issue for regulatory bodies and manufacturers alike.[2][3]
This guide provides a comprehensive framework for understanding, identifying, and controlling common impurities associated with this compound. It is structured to function as a virtual technical support center, offering both high-level FAQs and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
Impurities are typically categorized based on their origin:[3][][5]
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials (e.g., 3'-methylacetophenone, guanidine), intermediates (e.g., enaminones), and by-products from side reactions.[6][7]
-
Isomeric Impurities: Positional isomers, such as 5-(p-Tolyl)pyrimidin-2-amine or 5-(o-Tolyl)pyrimidin-2-amine, can be present if the tolyl-containing starting material is not isomerically pure. These are often challenging to separate due to similar physicochemical properties.
-
Degradation Products: These form during storage or processing due to exposure to heat, light, oxygen, or hydrolysis. Degradation of the pyrimidine ring can lead to ring-opened products.[8][9][10]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., ethanol, toluene) may remain in the final product.[5]
Q2: Why is it crucial to identify and control these impurities?
Even trace amounts of impurities can have significant consequences.[11] They can alter the biological activity of the final compound, introduce toxicity (some impurities may be genotoxic), and affect the physical properties of the API, such as stability and solubility. Regulatory agencies like the ICH have strict guidelines that mandate the identification and quantification of any impurity above a certain threshold (typically 0.10% or lower for potent compounds).[][12]
Q3: What are the primary analytical techniques for impurity identification?
A multi-technique, or "orthogonal," approach is essential for comprehensive impurity profiling.[2][13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from its related substances.[3][14]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides the molecular weight of each impurity, offering vital clues to its identity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of unknown impurities once they have been isolated.[5][14]
-
Gas Chromatography (GC): Typically coupled with MS (GC-MS), this is the preferred method for identifying and quantifying volatile impurities like residual solvents.[3]
Troubleshooting Guide: From Observation to Identification
This section addresses specific analytical challenges you may encounter during your experiments.
Case File 1: Unexpected Peaks in Your HPLC-UV Chromatogram
Symptom: Your HPLC analysis of a new batch of this compound shows several small, unexpected peaks that were not present in the reference standard.
Causality-Driven Troubleshooting:
Unexpected peaks are the most common indicator of impurities. The key is to systematically deduce their origin. The workflow below outlines a logical progression from detection to identification.
Logical Workflow for Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unknown HPLC peaks.
Step-by-Step Identification Strategy:
-
Mass Analysis (LC-MS): The first step is to determine the molecular weight of the unknown peak. This is the most critical piece of data for generating hypotheses.
-
Hypothesize Potential Structures: Compare the observed mass-to-charge ratio (m/z) against the molecular weights of plausible impurities (see Table 1 below).
-
m/z = 185.23 (Isomer): If the impurity has the same molecular weight as the API, it is likely a positional isomer, such as 5-(p-Tolyl)pyrimidin-2-amine. This would arise from isomeric impurities in the 3'-methylacetophenone starting material.
-
m/z = 134.18 (Starting Material): This could correspond to unreacted 3'-methylacetophenone.
-
m/z > 185.23 (By-products): Higher molecular weight impurities could result from dimerization or reactions with solvents or reagents. For instance, an N-ethylated product could form if ethanol is used as a solvent at high temperatures.
-
-
Structure Confirmation (NMR): For unknown impurities or to confirm an isomer, isolation via preparative HPLC followed by NMR analysis is required for definitive structural proof.[14] For a p-tolyl isomer, for example, the 1H NMR would show a characteristic AA'BB' splitting pattern for the tolyl protons, distinct from the more complex pattern of the m-tolyl group.
Summary of Potential Impurities and Their Identification
The following table summarizes likely impurities based on the common synthetic route involving the condensation of an enaminone with guanidine.[6]
| Impurity Name | Potential Origin | Typical Analytical Signature |
| Guanidine | Unreacted Starting Material | Highly polar, elutes very early in reverse-phase HPLC. Detectable by MS. |
| 3'-Methylacetophenone | Unreacted Starting Material | Less polar than API, longer retention time in RP-HPLC. Characteristic m/z of 134.18. |
| 5-(p-Tolyl)pyrimidin-2-amine | Isomeric Impurity | Very similar retention time to API, may require optimized HPLC method to resolve. Identical m/z of 185.23. Differentiated by NMR.[15][16] |
| N-Formyl-5-(m-Tolyl)pyrimidin-2-amine | Process-Related Impurity (from DMF) | Higher molecular weight (m/z 213.24). Can arise if N,N-Dimethylformamide (DMF) is used as a solvent or reagent at high temperatures.[12] |
| Oxidized Species (e.g., N-oxide) | Degradation Product | Higher molecular weight (m/z 201.23). Can form upon exposure to air/oxidizing agents.[5] |
Key Experimental Protocols
These protocols provide a starting point for your analytical method development. Optimization will be required for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol is designed to separate the main compound from potential process-related impurities and isomers.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Causality Note: The use of a shallow gradient is crucial for resolving closely eluting species like positional isomers. Formic acid is used as a mobile phase modifier to ensure good peak shape for the basic amine analytes.
Protocol 2: Structure Elucidation by NMR
This workflow assumes an impurity has been isolated via preparative HPLC and dried.
-
Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1D NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Acquire a carbon (¹³C) NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR Acquisition (if needed):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the tolyl ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the final structure. Compare the data to the known spectrum of this compound to pinpoint differences.
Synthesis and Degradation Pathways
Understanding the reaction mechanism is key to predicting potential impurities.
Caption: Synthesis pathway and sources of impurities.
The primary synthesis route involves the cyclocondensation of an enaminone (formed from 3'-methylacetophenone) with guanidine.[6] Impurities can be introduced from impure starting materials (leading to isomers) or result from incomplete reactions. The final API can also degrade over time, particularly through oxidation of the amino group or the pyrimidine ring.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 5-(m-Tolyl)pyrimidin-2-amine in reaction media
Welcome to the technical support center for 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their synthetic and experimental work. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the solubility characteristics of this compound.
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is a heterocyclic amine with a molecular structure that dictates its solubility profile. The core structure, 2-aminopyrimidine, possesses some aqueous solubility due to the amino group's ability to form hydrogen bonds with water[1]. However, the addition of the meta-tolyl group (a non-polar hydrocarbon substituent) significantly increases the molecule's lipophilicity (hydrophobicity).
Therefore, you should anticipate:
-
Poor solubility in water and other highly polar, protic solvents.
-
Limited solubility in non-polar solvents like hexanes or toluene, as the polar 2-aminopyrimidine core will resist dissolution[1].
-
The best solubility is likely in polar aprotic solvents or moderately polar organic solvents that can interact with both the polar and non-polar regions of the molecule. Solvents like DMSO, DMF, and chlorinated solvents are often good starting points[2][3].
Q2: What are the primary factors I should consider when trying to dissolve this compound?
A2: The solubility of any compound is governed by a balance of intermolecular forces between the solute and the solvent.[4] The key factors for this compound are:
-
Solvent Polarity: The principle of "like dissolves like" is paramount. You must match the solvent's polarity to that of your solute.[5][6]
-
Temperature: For most solid organic compounds, solubility increases as the temperature rises because the dissolution process is endothermic (absorbs heat).[7][8]
-
pH of the Medium: The 2-amino group on the pyrimidine ring is basic and can be protonated in an acidic medium. The resulting salt form is typically much more water-soluble than the neutral compound.[1][9]
-
Solid-State Properties: The crystal lattice energy of the solid compound plays a role. A more stable crystal structure will be harder to dissolve. While not easily changed, this factor explains why some batches may behave differently.
Part 2: Troubleshooting Guide for Poor Solubility
This section provides detailed, scenario-based troubleshooting for common solubility issues encountered in the laboratory.
Q3: My this compound is not dissolving in my selected reaction solvent. What is my first step?
A3: When initial dissolution fails, a systematic approach is necessary. Avoid immediately moving to harsh or complex conditions. Follow this initial troubleshooting workflow.
Caption: Initial troubleshooting workflow for dissolution failure.
Q4: How can I use a co-solvent to improve solubility, and which should I choose?
A4: A co-solvent is a water-miscible organic solvent added in small to moderate amounts to a primary solvent to enhance the solubility of a poorly soluble compound.[10][11] The co-solvent works by reducing the overall polarity of an aqueous system or by disrupting the solvent's self-association, making it more favorable for the solute to enter solution.[]
Mechanism of Co-solvency: The co-solvent molecules intersperse themselves between the primary solvent molecules, breaking up the strong hydrogen-bonding network (in the case of water). This creates a less-polar microenvironment that can better accommodate the hydrophobic tolyl group of your compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 4. rroij.com [rroij.com]
- 5. thecalculatedchemist.com [thecalculatedchemist.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Preventing dimer formation in 5-(m-Tolyl)pyrimidin-2-amine synthesis
A Guide to Troubleshooting and Preventing Dimer Formation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in the synthesis of this and related biaryl compounds: the formation of undesired homocoupled dimers. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The primary route for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-5-bromopyrimidine and 3-tolylboronic acid.[1][2] While powerful, this reaction is susceptible to side reactions, most notably the homocoupling of the boronic acid starting material, which can significantly reduce the yield of the desired product and complicate purification.[3][4]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Dimer Formation
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a tolyl-tolyl dimer in my reaction mixture. What is causing this?
The formation of a bi-tolyl dimer (homocoupling product) is a well-known side reaction in Suzuki-Miyaura couplings.[5] This occurs when two molecules of your 3-tolylboronic acid react with each other instead of with the 2-amino-5-bromopyrimidine.
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[5] The mechanism often involves the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then facilitate the dimerization.[6]
-
Suboptimal Catalyst Activation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If the reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to Pd(0) is inefficient or if the Pd(0) species is unstable, side reactions like dimerization are more likely to occur.[7]
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst, can be slow. If this step is the rate-limiting step, it allows more time for competing side reactions like homocoupling to occur.[8]
-
High Concentration of Boronic Acid: High concentrations of the boronic acid can statistically favor the homocoupling reaction.[9]
Question 2: How can I modify my reaction conditions to minimize the formation of the tolyl-tolyl dimer?
Optimizing your reaction conditions is crucial for suppressing dimer formation. Here are several strategies you can employ:
1. Rigorous Exclusion of Oxygen:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions. A subsurface sparge with nitrogen is particularly effective.[5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.
2. Catalyst and Ligand Selection:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, which can favor the desired cross-coupling over homocoupling.[9] Consider using ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(tBu)₃) which have been shown to be effective in challenging couplings.[10]
-
Pre-catalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous as it eliminates the in-situ reduction step.[10]
3. Reaction Parameters:
-
Slow Addition: Adding the 3-tolylboronic acid slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9]
-
Temperature Control: While higher temperatures often increase reaction rates, they can also promote side reactions. It is important to find the optimal temperature that balances a reasonable reaction time with minimal byproduct formation.
-
Base Selection: The choice of base can influence the rate of transmetalation. Weaker bases may slow down the desired reaction, giving more opportunity for side reactions. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]
4. Addition of Reductants:
-
In some cases, the addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[5] However, this should be approached with caution as it can also lead to other side reactions.
Question 3: I have already run my reaction and have a mixture of my desired product and the dimer. How can I effectively separate them?
If dimer formation has already occurred, purification is necessary.
-
Column Chromatography: This is the most common method for separating the desired product from the dimer and other impurities. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is required to achieve good separation.
-
Crystallization: If your product is a solid and has different solubility properties from the dimer, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction.[11] This involves the reaction of 2-amino-5-bromopyrimidine with 3-tolylboronic acid in the presence of a palladium catalyst and a base.
Diagram of the Suzuki-Miyaura Coupling Reaction:
Caption: Suzuki-Miyaura synthesis of this compound.
Q2: How is the starting material, 2-amino-5-bromopyrimidine, typically prepared?
2-Amino-5-bromopyrimidine is generally synthesized by the bromination of 2-aminopyrimidine.[12] A common method involves using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[12] Alternative procedures using bromine in an aqueous medium at controlled temperatures have also been reported.[13]
Experimental Protocol for the Synthesis of 2-Amino-5-bromopyrimidine:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature low.
-
Allow the reaction to stir overnight at room temperature in the dark.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the solid product.
-
Dry the product in vacuo to yield 2-amino-5-bromopyrimidine as a white solid.[12]
Q3: What is the structure of the tolyl-tolyl dimer byproduct?
The dimer formed from the homocoupling of 3-tolylboronic acid is 3,3'-dimethylbiphenyl.
Q4: Are there alternative synthetic strategies that might avoid the dimer formation issue?
While the Suzuki-Miyaura coupling is highly prevalent, other cross-coupling reactions could be considered, though they may present their own challenges. For instance, a Stille coupling using an organotin reagent could be an alternative, but organotin compounds are highly toxic.[4] Another approach could be a Buchwald-Hartwig amination, though this would involve a different disconnection strategy.[14][15]
Q5: How can I confirm the presence and quantify the amount of dimer in my reaction mixture?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the dimer and compare their integration to that of the desired product to determine the relative amounts.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to identify the molecular weight of the dimer and quantify its presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can separate the product from the dimer, and with proper calibration, can be used for accurate quantification.
Table 1: Troubleshooting Summary for Dimer Formation
| Symptom | Potential Cause | Recommended Solution |
| High levels of tolyl-tolyl dimer | Presence of oxygen | Degas solvents and reaction mixture thoroughly; maintain an inert atmosphere.[5] |
| Inefficient catalyst activation | Use a pre-formed Pd(0) catalyst or optimize conditions for in-situ reduction.[7][10] | |
| Slow transmetalation | Optimize base and ligand selection to accelerate this step.[8] | |
| High boronic acid concentration | Add the boronic acid slowly to the reaction mixture.[9] | |
| Low yield of desired product | Competing dimer formation | Implement the solutions listed above to suppress the side reaction. |
| Difficult purification | Similar polarity of product and dimer | Optimize column chromatography conditions or attempt recrystallization. |
Diagram of Desired vs. Undesired Reaction Pathways:
Caption: Competing pathways in the Suzuki-Miyaura reaction.
By understanding the mechanisms behind dimer formation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their this compound syntheses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 12. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 5-(m-Tolyl)pyrimidin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the scale-up of its production. Our goal is to equip you with the expertise to navigate potential issues, ensuring a robust and efficient synthesis process.
I. Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low or Stagnant Reaction Conversion in Suzuki-Miyaura Coupling
Question: We are scaling up the Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine and 3-tolylboronic acid, but the reaction is sluggish and gives low yields. What are the likely causes and how can we improve the conversion rate?
Answer:
Low conversion in a Suzuki-Miyaura coupling at scale can be attributed to several factors, often exacerbated by changes in surface area-to-volume ratios and heat transfer dynamics. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Activity and Loading:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to impurities and oxygen. Ensure all reactants and solvents are of high purity and adequately degassed. On a larger scale, efficient sparging with an inert gas (like nitrogen or argon) for a sufficient duration is critical.
-
Insufficient Catalyst Loading: While minimizing catalyst use is cost-effective, scaling up might require a re-optimization of the catalyst loading. A loading that works at the gram scale may be insufficient for kilogram-scale production due to the increased potential for deactivation pathways. Consider a modest increase in the palladium catalyst loading, for example, from 1 mol% to 2-3 mol%.[1]
2. Sub-optimal Reaction Conditions:
-
Temperature: Inadequate heating or "hot spots" can be an issue in large reactors. Ensure uniform heating and accurate temperature monitoring. Sometimes, a moderate increase in temperature can significantly improve the reaction rate.[2]
-
Solvent Choice: The choice of solvent is crucial for catalyst solubility, stability, and reactivity.[3] A common solvent system for this coupling is a mixture of an organic solvent (like dioxane or toluene) and water.[4][5] The ratio of these solvents can impact the reaction rate and should be optimized.
-
Base Selection: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species.[6] Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[6] Ensure the base is finely powdered and well-dispersed in the reaction mixture to maximize its surface area and reactivity.
3. Reactant Quality:
-
Purity of 2-amino-5-bromopyrimidine: The purity of this starting material is paramount. Impurities can interfere with the catalyst. A reliable synthesis of 2-amino-5-bromopyrimidine involves the bromination of 2-aminopyrimidine with N-bromosuccinimide (NBS) in acetonitrile.[7]
-
Quality of 3-Tolylboronic Acid: Boronic acids can undergo dehydration to form boroxines, which are less reactive in Suzuki couplings. It's advisable to use fresh, high-quality 3-tolylboronic acid or to test for its purity before use.
Troubleshooting Workflow for Low Conversion:
Caption: A systematic workflow for troubleshooting low conversion.
Issue 2: Formation of Impurities and Byproducts
Question: During the scale-up, we are observing significant amounts of impurities, particularly a homocoupling product of 3-tolylboronic acid (3,3'-bitolyl). How can we minimize the formation of this and other byproducts?
Answer:
The formation of byproducts in Suzuki-Miyaura couplings is a common challenge during scale-up. Here’s how to address the formation of the homocoupling product and other impurities:
1. Minimizing Homocoupling of Boronic Acid:
-
Oxygen Contamination: The presence of oxygen is a primary cause of boronic acid homocoupling. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas are crucial.
-
Reaction Temperature: High temperatures can sometimes promote side reactions. If feasible, try running the reaction at a slightly lower temperature for a longer duration.
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to increased homocoupling. Carefully control the stoichiometry.
2. Other Potential Byproducts:
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene. This can be minimized by ensuring the reaction medium is not overly acidic and by using appropriate reaction conditions.
-
Hydrolysis of the Bromopyrimidine: If there is excessive water or a very strong base, the 2-amino-5-bromopyrimidine can hydrolyze. Control the amount of water in the reaction mixture.
Comparative Table of Reaction Conditions to Minimize Byproducts:
| Parameter | Standard Condition | Optimized for Purity | Rationale |
| Inert Atmosphere | Nitrogen blanket | Thorough degassing followed by positive nitrogen pressure | Minimizes oxygen which promotes homocoupling. |
| Boronic Acid Equiv. | 1.2 - 1.5 | 1.1 - 1.2 | Reduces the amount of excess boronic acid available for homocoupling. |
| Temperature | 80-100 °C | 70-80 °C | Lower temperatures can reduce the rate of side reactions.[8] |
| Base | Strong inorganic bases (e.g., K₂CO₃) | Weaker bases or careful addition of stronger bases | Can reduce the likelihood of hydrolysis and other base-mediated side reactions. |
Issue 3: Difficulties in Product Purification and Isolation
Question: We are struggling with the purification of this compound at a larger scale. The crude product is an oil/solid mixture and column chromatography is not practical. What are some effective scale-up purification strategies?
Answer:
Purification is a significant hurdle in scaling up production. While column chromatography is a powerful tool in the lab, it is often not economically viable for large quantities. Here are some alternative strategies:
1. Crystallization/Recrystallization:
-
Solvent Screening: This is the most effective method for purifying solid products at scale. A systematic solvent screening should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene.
-
Anti-Solvent Crystallization: If a single solvent for recrystallization is not found, consider anti-solvent crystallization. Dissolve the crude product in a solvent in which it is soluble, and then add an "anti-solvent" in which it is insoluble to induce crystallization.
2. Acid-Base Extraction:
-
The amino group on the pyrimidine ring provides a handle for acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.
3. Slurry Washing:
-
If the crude product is a solid, it can be slurried in a solvent that dissolves the impurities but not the product. The solid is then filtered and washed. This is a simple and effective way to remove minor, more soluble impurities.
Purification Strategy Decision Tree:
Caption: A decision tree for selecting a suitable purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves reacting a 5-halopyrimidin-2-amine, typically 2-amino-5-bromopyrimidine, with 3-tolylboronic acid in the presence of a palladium catalyst and a base.[3][4][6] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally good yields.[1]
Synthetic Pathway Overview:
Caption: General synthetic scheme via Suzuki-Miyaura coupling.
Q2: Are there any specific safety considerations when scaling up this synthesis?
A2: Yes, several safety aspects require careful consideration during scale-up:
-
Palladium Catalysts: While used in small quantities, palladium catalysts can be pyrophoric, especially when finely divided and dry. Handle them in an inert atmosphere.
-
Solvents: Solvents like dioxane and toluene are flammable and have specific health hazards. Ensure proper ventilation and use of personal protective equipment. Dioxane can also form explosive peroxides upon storage.
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and that reactants are added at a controlled rate.
-
Boronic Acids: While generally considered safe, boronic acids can be irritants. Avoid inhalation of dust and skin contact.
Q3: How does the position of the methyl group on the tolylboronic acid affect the reaction?
A3: The position of the methyl group (ortho, meta, or para) on the tolylboronic acid can influence the reaction through steric and electronic effects. For 3-tolylboronic acid (meta), the steric hindrance is less pronounced compared to 2-tolylboronic acid (ortho).[4] The methyl group is weakly electron-donating, which can slightly enhance the nucleophilicity of the boronic acid and facilitate the transmetalation step of the catalytic cycle.[4] In general, 3-tolylboronic acid and 4-tolylboronic acid tend to show slightly higher reactivity and yields compared to the more sterically hindered 2-tolylboronic acid.[4]
Q4: Can you provide a general, step-by-step protocol for the Suzuki-Miyaura coupling to synthesize this compound at a lab scale, which can be adapted for scale-up?
A4: The following is a representative lab-scale protocol that can serve as a starting point for process development and scale-up.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-amino-5-bromopyrimidine (1.0 equiv.), 3-tolylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 equiv.).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen through it for at least 30 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable technique like TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by one of the methods described in the troubleshooting section (e.g., recrystallization).
Note: This protocol should be optimized for your specific equipment and scale.[4][5][8]
III. References
-
Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 9
-
Benchchem. (2025). Application Notes and Protocols for Solvent Effects in 3-Tolylboronic Acid Coupling Reactions. Retrieved from 3
-
ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis. Retrieved from 7
-
Benchchem. (2025). A Comparative Guide to 2-Tolyl, 3-Tolyl, and 4-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from 4
-
Benchchem. (2025). Application Notes: Base Selection for 3-Tolylboronic Acid Cross-Coupling Reactions. Retrieved from 6
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from 2
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from 5
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5436. Retrieved from 8
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 10. Retrieved from 1
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of Synthesized 5-(m-Tolyl)pyrimidin-2-amine
For researchers, scientists, and professionals in drug development, the rigorous characterization and validation of novel chemical entities are paramount. This guide provides an in-depth technical overview of the synthesized compound 5-(m-Tolyl)pyrimidin-2-amine, a member of the pharmacologically significant pyrimidine class of heterocycles. Pyrimidine derivatives are integral to a vast array of therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document will detail the synthesis, spectral characterization, and biological validation of this compound, and objectively compare its performance with structurally related alternatives, supported by experimental data.
Synthesis of this compound and its Analogs
The synthesis of 5-aryl-2-aminopyrimidines can be efficiently achieved through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and substituent tolerance. Two of the most robust and widely employed methods are cyclocondensation reactions and palladium-catalyzed cross-coupling reactions.
Cyclocondensation Approach: A Classic and Efficient Route
The cyclocondensation reaction is a cornerstone in heterocyclic chemistry for the construction of the pyrimidine core. This method typically involves the reaction of a 1,3-dielectrophilic species with a guanidine salt. For the synthesis of this compound, a common precursor is a substituted chalcone, which can be prepared via a Claisen-Schmidt condensation.[3]
Experimental Protocol: Cyclocondensation Synthesis of this compound
Step 1: Synthesis of (E)-3-(m-tolyl)-1-phenylprop-2-en-1-one (m-Tolyl Chalcone)
-
To a stirred solution of m-tolualdehyde (1.20 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure m-tolyl chalcone.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the synthesized m-tolyl chalcone (2.22 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) in 30 mL of ethanol.
-
To this solution, add sodium ethoxide (1.02 g, 15 mmol) and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Suzuki-Miyaura Cross-Coupling: A Versatile Alternative
The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach is advantageous when the corresponding boronic acids are readily available and allows for a modular assembly of the target molecule. For the synthesis of this compound, this would involve the coupling of a 5-halopyrimidin-2-amine with m-tolylboronic acid.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
To a degassed mixture of 5-bromopyrimidin-2-amine (1.74 g, 10 mmol), m-tolylboronic acid (1.63 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 2:1 mixture of 1,4-dioxane and water (30 mL), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.41 g, 0.5 mmol).
-
Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the pyrimidine and tolyl rings. The pyrimidine protons typically appear as singlets in the downfield region. The protons of the tolyl group will exhibit splitting patterns corresponding to their substitution. The methyl protons of the tolyl group will appear as a singlet in the upfield region. The amino protons will be visible as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons are characteristic, as are the signals for the tolyl ring carbons, including the quaternary carbons and the methyl carbon.[4]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[5]
Table 1: Expected Spectral Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for pyrimidine protons, tolyl aromatic protons, tolyl methyl protons, and NH₂ protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyrimidine and tolyl rings. |
| HRMS (ESI) | [M+H]⁺ ion corresponding to the calculated exact mass of C₁₁H₁₂N₃. |
Comparative Validation: Biological Activity
The therapeutic potential of this compound is evaluated through a series of in vitro biological assays and compared with other structurally related 5-aryl-2-aminopyrimidine derivatives. The primary areas of investigation are its anticancer and antimicrobial activities, which are common biological properties of this class of compounds.[2][6]
In Vitro Anticancer Activity: A Comparative Analysis
The cytotoxic effects of this compound and its analogs are assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and comparator compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Table 2: Comparative In Vitro Anticancer Activity of 5-Aryl-2-aminopyrimidine Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| 5-(p-Tolyl)pyrazole derivative | 3.3 | - | 1.1 | [8] |
| Imamine-1,3,5-triazine derivative 4f | 6.25 | - | - | [9] |
| Indazol-pyrimidine derivative 4f | 1.629 | - | - | [10] |
| Doxorubicin (Standard) | ~0.05 | ~0.1 | ~0.08 | - |
Note: Data for this compound is not available in the public domain and would require experimental determination for a direct comparison. The compounds listed are structurally related and provide a benchmark for potential activity.
Antimicrobial Activity: A Comparative Screening
The antimicrobial potential of this compound is evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Prepare standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Pyrimidin-2-amine derivative 5 | - | - | - | [1] |
| Pyrimidin-2-amine derivative 12 | 0.87 (µM/ml) | - | 1.73 (µM/ml) | [1] |
| Ciprofloxacin (Standard) | ~1 | ~0.5 | - | - |
| Fluconazole (Standard) | - | - | ~2 | - |
Note: Specific MIC values for this compound would need to be experimentally determined. The provided data for related compounds illustrates the potential antimicrobial activity of this chemical class.
Structure-Activity Relationship and Rationale for Experimental Design
The biological activity of 5-aryl-2-aminopyrimidine derivatives is highly dependent on the nature and position of the substituent on the aryl ring. The choice of the m-tolyl group in the target compound is strategic. The methyl group at the meta position can influence the molecule's electronic properties and its spatial conformation, which in turn affects its binding affinity to biological targets.
The comparative analysis with ortho and para isomers, if data were available, would elucidate the impact of the methyl group's position on activity. For instance, steric hindrance from an ortho-methyl group could potentially decrease binding affinity, while a para-methyl group might offer a different electronic and conformational profile. The selection of various cancer cell lines and microbial strains for validation is crucial to assess the compound's spectrum of activity and potential selectivity.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthetic and validation workflows.
Caption: Synthetic workflow for this compound via cyclocondensation.
Caption: Characterization and biological validation workflow.
Conclusion
This guide has provided a comprehensive framework for the synthesis, characterization, and validation of this compound. The detailed protocols for both cyclocondensation and Suzuki-Miyaura synthesis offer robust methods for obtaining this target compound. The spectroscopic and biological validation procedures outlined herein are essential for confirming its structure and evaluating its therapeutic potential. While direct comparative data for the tolyl isomers is currently limited in the public domain, the comparison with other 5-aryl-2-aminopyrimidine derivatives provides a valuable context for its potential efficacy. The information and protocols presented in this guide are intended to empower researchers in the field of drug discovery to further explore the promising therapeutic applications of this and related pyrimidine derivatives.
References
- 1. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. preprints.org [preprints.org]
A Comparative Guide to the Synthetic Routes of 5-(m-Tolyl)pyrimidin-2-amine
Introduction
5-(m-Tolyl)pyrimidin-2-amine is a valuable scaffold in medicinal chemistry and drug discovery, frequently appearing as a core structural motif in a range of biologically active compounds. The efficient and scalable synthesis of this and related 5-aryl-2-aminopyrimidines is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the three primary synthetic strategies for obtaining this compound: classical cyclocondensation, Suzuki-Miyaura cross-coupling, and direct C-H arylation. Each route will be examined in detail, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Classical Cyclocondensation
The most traditional and widely employed method for the synthesis of 2-aminopyrimidines is the cyclocondensation of a 1,3-dielectrophilic species with guanidine. This approach builds the pyrimidine ring from acyclic precursors in a convergent manner. For the synthesis of this compound, this is typically a two-step process commencing with the corresponding aryl methyl ketone.
Causality Behind Experimental Choices
The first step involves the formation of an enaminone, specifically 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one, from 3'-methylacetophenone and a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is an excellent choice as it is a potent electrophile and the dimethylamine byproduct is volatile and easily removed. The subsequent reaction with guanidine proceeds via a Michael addition of the guanidine to the β-position of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial in the second step to deprotonate the guanidine, thereby increasing its nucleophilicity.
Experimental Protocol
Step 1: Synthesis of 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one
-
To a stirred solution of 3'-methylacetophenone (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir at room temperature for 30 minutes.
-
To this mixture, add a solution of the crude 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol and then water, and dry under vacuum to afford this compound.
Caption: Workflow for the classical cyclocondensation synthesis.
Route 2: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a modern and highly versatile approach to the synthesis of 5-aryl-2-aminopyrimidines. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds between a halide and an organoboron compound.[1]
Causality Behind Experimental Choices
This route commences with a pre-functionalized pyrimidine, 5-bromo-2-aminopyrimidine, which is coupled with m-tolylboronic acid. The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol
-
To a reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), m-tolylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Route 3: Direct C-H Arylation
Direct C-H arylation has emerged as a highly atom-economical and environmentally benign synthetic strategy, as it avoids the need for pre-functionalization of the C-H bond.[2] This approach directly couples a C-H bond of the pyrimidine ring with an arylating agent.
Causality Behind Experimental Choices
For the synthesis of this compound, this route would involve the direct coupling of 2-aminopyrimidine with an m-tolylboronic acid. A common and effective method for this transformation utilizes a palladium catalyst in the presence of an oxidant. The oxidant, such as silver carbonate (Ag₂CO₃) or a persulfate, is necessary to facilitate the C-H activation step. The reaction is typically carried out in an acidic medium, often with the addition of trifluoroacetic acid (TFA), which can protonate the pyrimidine ring and enhance its reactivity towards the palladium catalyst.
Experimental Protocol
-
To a reaction vessel, add 2-aminopyrimidine (1.0 eq), m-tolylboronic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and an oxidant like silver(I) carbonate (Ag₂CO₃, 2.0 eq).
-
Add a suitable solvent, for example, trifluoroacetic acid (TFA).
-
Heat the reaction mixture to a temperature of around 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
A Senior Application Scientist's Guide to Purity Analysis of 5-(m-Tolyl)pyrimidin-2-amine from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The seemingly minor presence of impurities can have profound and often unforeseen consequences on experimental results, from altered biological activity to the generation of misleading data.[1][2] This guide provides an in-depth, technically-grounded comparison of the purity of 5-(m-Tolyl)pyrimidin-2-amine, a key intermediate in numerous research and development pipelines, from three hypothetical suppliers. We will delve into the causality behind our experimental choices and present a self-validating system of protocols to empower you to make informed decisions when sourcing this critical reagent.
The Critical Role of Purity in Downstream Applications
This compound is a vital building block in the synthesis of a wide range of biologically active molecules. Its structural integrity is paramount, as any impurities present can be carried through multi-step syntheses, potentially leading to final compounds with altered pharmacological profiles, increased toxicity, or reduced efficacy.[3] The consequences of using impure starting materials can range from irreproducible in vitro results to failed clinical trials, resulting in significant financial and temporal losses. Therefore, a rigorous analytical assessment of supplier materials is not just recommended; it is an essential risk mitigation strategy.
A Multi-Faceted Approach to Purity Verification
A comprehensive purity analysis relies on the orthogonal application of multiple analytical techniques. No single method can provide a complete picture of a sample's purity. In this guide, we employ a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of subtle impurities.[4] This multi-pronged approach ensures a thorough and reliable characterization of the material.
Experimental Workflow: A Roadmap to Purity Assessment
The following workflow outlines the systematic approach to the comparative purity analysis of this compound from different suppliers.
Caption: Overall workflow for the comparative purity analysis of this compound.
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the importance of a multi-technique approach, we present hypothetical data from the analysis of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white powder | White crystalline solid | Pale yellow powder |
| HPLC Purity (%, Area) | 99.2% | 99.9% | 98.5% |
| Major Impurity (HPLC) | 0.5% (Unidentified) | <0.05% | 1.1% (m-Tolylboronic acid) |
| Residual Solvents (GC-MS) | Toluene (300 ppm) | Not Detected | Dioxane (150 ppm) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, minor unidentified peaks |
| Overall Assessment | Good, with minor unknown impurity | Excellent, high purity | Fair, significant process-related impurity |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[5] Our method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities.
Rationale for Method Selection: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic molecules like this compound. The mobile phase gradient allows for the elution of a wide range of potential impurities with varying polarities. UV detection at a wavelength of maximum absorbance ensures high sensitivity.
Caption: Step-by-step workflow for HPLC purity analysis.
Protocol:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis
GC-MS is an indispensable technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the manufacturing process, such as residual solvents.[6]
Rationale for Method Selection: A headspace sampling technique is employed to introduce only the volatile components into the GC-MS system, preventing contamination of the instrument with the non-volatile analyte. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a reference library.
Caption: Workflow for the analysis of volatile impurities by Headspace GC-MS.
Protocol:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Incubation: Equilibrate the vial at 80°C for 15 minutes.
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Mass Spectrometer: Scan range 35-350 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides invaluable information about the chemical structure of the main component and can reveal the presence of structurally related impurities.[7][8]
Rationale for Method Selection: ¹H NMR is a rapid and sensitive method for confirming the identity of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons. The presence of unexpected signals can indicate impurities.
Caption: Workflow for structural confirmation and impurity analysis by ¹H NMR.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
Data Processing: Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Interpretation of Results and Supplier Comparison
-
Supplier A: The HPLC chromatogram showed a main peak with 99.2% purity and a minor unidentified peak at 0.5%. The GC-MS analysis revealed the presence of toluene, a common solvent in organic synthesis, but at a level below the typical regulatory limit of 890 ppm. The ¹H NMR spectrum was consistent with the structure of this compound. This material is of good quality, although the identity of the minor impurity should be investigated if the material is to be used in sensitive applications.
-
Supplier B: This sample exhibited excellent purity across all analytical techniques. The HPLC purity was 99.9%, and no significant impurities were detected. Residual solvents were below the detection limit of the GC-MS method. The ¹H NMR spectrum was clean and perfectly matched the expected structure. This material is of high quality and suitable for all applications.
-
Supplier C: The HPLC analysis of this sample showed a lower purity of 98.5%, with a significant impurity at 1.1%. Based on its retention time and by running a standard, this impurity was identified as m-tolylboronic acid, a likely unreacted starting material from a Suzuki coupling reaction, a common synthetic route for this class of compounds.[9][10] The GC-MS analysis detected dioxane, a solvent sometimes used in Suzuki couplings. The ¹H NMR spectrum, while largely correct, showed small, unassignable peaks in the aromatic region, likely corresponding to the boronic acid impurity. The presence of a significant process-related impurity makes this material less desirable for demanding applications without further purification.
The Impact of Impurities on Research Outcomes
The presence of impurities, such as unreacted starting materials or by-products, can have a significant impact on downstream applications.[1] For example, residual boronic acids can interfere with subsequent catalytic reactions or exhibit their own biological activity, confounding screening results. Residual solvents, even at low levels, can be toxic to cells in biological assays.
Caption: Logical relationship between impurity sources and their potential downstream effects.
Conclusion and Recommendations
This guide demonstrates that a comprehensive, multi-technique approach is essential for the thorough purity assessment of critical reagents like this compound. Relying solely on the supplier's Certificate of Analysis is insufficient. While Supplier B provided material of excellent quality, the products from Suppliers A and C contained impurities that could compromise research outcomes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic assignment of NMR spectra of 5-substituted-4-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, this guide provides an in-depth comparison of in vitro assay methodologies tailored for the evaluation of pyrimidine-based compounds. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Their mechanism of action typically involves competition with ATP at the enzyme's active site.[3][4][5] Therefore, selecting a robust and appropriate in vitro assay is paramount for accurately determining potency, selectivity, and structure-activity relationships (SAR).
This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the gold-standard radiometric assays, delve into high-throughput luminescence and fluorescence-based methods, and provide detailed, field-proven protocols.
Core Concept: The Kinase Reaction & Inhibition
At its heart, a kinase assay measures the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a peptide or protein) catalyzed by a kinase enzyme.[6] Pyrimidine-based inhibitors, acting as ATP mimetics, bind to the kinase's active site and block this phosphotransferase activity. The goal of the in vitro assay is to quantify this inhibition.
Comparison of Key Kinase Assay Technologies
The choice of assay technology is a critical decision driven by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the specific kinase target, available instrumentation, and safety considerations. Here, we compare the most prevalent biochemical assay platforms.[7][8]
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][10][11] | Gold Standard : Direct, highly sensitive measurement of catalytic activity.[7][12] Not prone to interference from compound fluorescence/quenching. Universal applicability.[12] | Requires handling of radioactive materials and specialized waste disposal. Lower throughput.[13] | Lead validation, mechanism of action studies, validating other assay formats. |
| Luminescence-Based | Measures light output from a luciferase-based reaction that quantifies either remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™).[6][14] | High-throughput, homogeneous ("mix-and-read") format.[12] High sensitivity and broad dynamic range. | Indirect measurement. Prone to interference from compounds that affect luciferase.[11] ATP depletion assays require significant substrate turnover. | High-throughput screening (HTS), dose-response curves. |
| Fluorescence-Based | Various formats, including TR-FRET, Fluorescence Polarization (FP), and mobility shift assays.[8][10][15] | Non-radioactive, high-throughput. Homogeneous formats are common. Can provide binding information (FP, TR-FRET binding).[16] | Prone to interference from colored or fluorescent compounds. Often require modified substrates or specific antibodies.[17] | HTS, selectivity profiling, binding kinetics. |
Causality in Assay Choice for Pyrimidine Inhibitors
Since most pyrimidine-based inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical parameter.[4][18] An assay run at a low ATP concentration (at or below the Kₘ for ATP) will be more sensitive and yield lower IC₅₀ values for competitive inhibitors.[11][18] Conversely, running the assay at physiologically relevant ATP concentrations (e.g., 1 mM) provides a more accurate assessment of an inhibitor's potential cellular efficacy, as it must compete with high intracellular ATP levels.[12][17][19]
-
For High-Throughput Screening (HTS): A luminescence-based assay like ADP-Glo™ is often preferred. Its speed, scalability, and sensitivity to product formation (ADP) even at low substrate conversion make it ideal for rapidly screening large libraries of pyrimidine compounds.[12][14]
-
For Lead Optimization & Characterization: The radiometric filter binding assay remains the benchmark for accuracy.[7][19][20] It directly measures the true product without reliance on coupling enzymes or modified substrates, providing unambiguous IC₅₀ data. This is crucial when comparing the potency of closely related pyrimidine analogs.
-
For Selectivity Profiling: TR-FRET and luminescence-based assays are commonly used in large kinase panel screens to assess the selectivity of a lead compound against hundreds of kinases.[1][2]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for two key assays: the gold-standard radiometric assay for ultimate accuracy and a high-throughput luminescence assay for screening purposes.
Protocol 1: The Gold Standard - Radiometric Filter Binding Assay
This protocol is adapted for a generic tyrosine kinase but can be optimized for others.[9][21] It directly measures the transfer of ³³P from ATP to a peptide substrate, which is then captured on a filter membrane.
Core Principle: The positively charged substrate peptide binds to the negatively charged phosphocellulose filter paper, while the unreacted, negatively charged [γ-³³P]ATP is washed away. The radioactivity remaining on the filter is proportional to kinase activity.[22][23]
Materials:
-
Purified kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrimidine-based inhibitor (serial dilution in DMSO)
-
ATP solution (cold ATP mixed with [γ-³³P]ATP)
-
P81 Phosphocellulose Filter Plates or Paper
-
Stop Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation Counter and Scintillation Fluid
Workflow Diagram:
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 23. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(m-Tolyl)pyrimidin-2-amine Derivatives as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases essential for life.[1] Its versatile structure allows for multi-directional substitution, enabling fine-tuning of physicochemical properties and biological activity. A significant class of pyrimidine-based compounds are kinase inhibitors, which have revolutionized the treatment of various diseases, particularly cancer. The 2-aminopyrimidine moiety is a well-established pharmacophore that adeptly forms crucial hydrogen bond interactions within the ATP-binding site of many kinases. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-(m-Tolyl)pyrimidin-2-amine derivatives. By analyzing the impact of structural modifications on their biological potency, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors.
While direct and extensive SAR studies on a broad series of this compound derivatives are limited in publicly available literature, a comprehensive analysis of closely related analogues, particularly 5-(p-tolyl) derivatives, provides significant insights into the key structural determinants of activity. This guide will leverage this valuable data to build a comparative framework for understanding the SAR of the target compound class.
Core Scaffold and Key Interaction Points
The this compound scaffold possesses several key features that can be systematically modified to probe the SAR. The 2-amino group typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The pyrimidine ring itself serves as a central scaffold, while the 5-m-tolyl group occupies a hydrophobic pocket. Modifications at the 2-amino position, the tolyl ring, and other positions on the pyrimidine core can significantly impact binding affinity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications
Based on extensive studies of pyrimidin-2-amine derivatives as kinase inhibitors, particularly as Polo-like kinase 4 (PLK4) inhibitors, we can deduce a detailed SAR for the this compound scaffold. The following sections compare the impact of various substitutions on inhibitory activity, primarily referencing data from highly analogous 5-(p-tolyl) derivatives.[2]
Substitutions at the 2-Amino Position
The nature of the substituent on the 2-amino group is critical for potency. A systematic exploration of different aromatic and heterocyclic moieties reveals the importance of this region for establishing additional interactions within the kinase binding site.
| Compound ID | 5-Substituent | 2-Amino Substituent | PLK4 IC50 (μM)[2] |
| 3a | Phenyl | 3-(morpholinomethyl)phenyl | 0.0453 |
| 3b | p-Tolyl | 3-(morpholinomethyl)phenyl | 0.0312 |
| 3c | o-Tolyl | 3-(morpholinomethyl)phenyl | 0.0498 |
| 3d | m-Tolyl | 3-(morpholinomethyl)phenyl | 0.0395 |
Table 1: Comparison of different tolyl isomers at the 5-position.
As shown in Table 1, the position of the methyl group on the 5-phenyl ring has a modest impact on PLK4 inhibitory activity. The p-tolyl (3b) and m-tolyl (3d) derivatives exhibit slightly better potency than the unsubstituted phenyl (3a) and the o-tolyl (3c) analogues, suggesting that substitution at the meta and para positions is well-tolerated and potentially beneficial.[2]
Further exploration of substituents on the 2-anilino ring demonstrates the potential for significant potency gains.
| Compound ID | 2-Anilino Substituent | PLK4 IC50 (μM)[2] |
| 3b | 3-(morpholinomethyl) | 0.0312 |
| 3r | 3-((4-methylpiperazin-1-yl)methyl) | 0.0174 |
| 8h | 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl) | 0.0067 |
| 3u | 3-(methoxymethyl) | 0.0714 |
| 3v | 3-methyl | 0.313 |
Table 2: SAR of substitutions on the 2-anilino ring of a 5-(p-tolyl)pyrimidin-2-amine scaffold.
The data in Table 2 clearly indicates that a substituent at the meta position of the 2-anilino ring capable of forming hydrogen bonds is crucial for high potency. The introduction of a piperazinylmethyl moiety (3r) improves activity compared to the morpholinomethyl group (3b). Further enhancement is observed with the addition of a hydroxyethyl group to the piperazine (8h), which achieved a nearly three-fold increase in potency.[2] This suggests that the hydrophilic tail can extend into the solvent-exposed region of the ATP binding pocket, forming favorable interactions. Conversely, replacing the hydrogen bond-accepting groups with a methoxymethyl (3u) or a simple methyl group (3v) leads to a significant decrease in activity, highlighting the importance of these interactions.[2]
The Kinase Binding Mode
The proposed binding mode of these inhibitors within the PLK4 active site rationalizes the observed SAR. The aminopyrimidine core forms key hydrogen bonds with the hinge region residues. The 5-tolyl group is positioned in a hydrophobic pocket, and the substituent on the 2-anilino ring extends towards the solvent-exposed region.
References
A Comparative Guide to the Efficacy of Imatinib Synthesized from 5-(m-Tolyl)pyrimidin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of Imatinib synthesized via a pathway involving the key intermediate, 5-(m-Tolyl)pyrimidin-2-amine. We will delve into a comparative analysis of its synthesis, physicochemical characterization, and, most critically, its biological performance against established standards. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.
Introduction: The Significance of Imatinib and Synthetic Pathway Validation
Imatinib, sold under the brand name Gleevec®, is a cornerstone of targeted cancer therapy, having revolutionized the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[1] It functions as a potent and specific tyrosine kinase inhibitor (TKI), primarily targeting the aberrant Bcr-Abl fusion protein that drives CML.[2][3] The efficacy of this small molecule is intrinsically linked to its purity and structural integrity, which are direct outcomes of the chosen synthetic route.
While several methods for Imatinib synthesis exist, this guide focuses on evaluating the final product derived from a pathway utilizing this compound. The objective is to provide a robust analytical and biological workflow to validate that Imatinib produced through this route is chemically identical and biologically equivalent to the reference compound.
Synthesis and Physicochemical Characterization
The synthesis of Imatinib is a multi-step process. The route involving this compound is one of several established pathways. A generalized workflow is presented below.
References
A Comparative Guide to Alternative Intermediates for the Synthesis of Imatinib
This guide provides an in-depth comparison of various synthetic routes to Imatinib, a cornerstone in targeted cancer therapy. Our focus is on the critical selection of starting materials and key intermediates, which significantly influences the overall efficiency, scalability, and cost-effectiveness of the synthesis. We will move beyond a mere recitation of reaction steps to explore the underlying chemical logic and provide actionable, data-driven insights for researchers and professionals in drug development.
Introduction: The Significance of Imatinib and its Synthesis
Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The molecule's structure, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide, presents a significant synthetic challenge. The core of this challenge lies in the efficient construction of the N-phenyl-2-pyrimidine-amine skeleton. The original synthesis developed by Novartis has been the subject of extensive research aimed at improving yield, reducing costs, and enhancing safety and environmental friendliness. This has led to the exploration of several alternative intermediates and synthetic strategies.
The Conventional Route: A Baseline for Comparison
The classical synthesis of Imatinib typically involves the condensation of 3-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with cyanamide to form the pyrimidine ring. This is then coupled with a substituted aniline derivative. While effective, this route can involve harsh reagents and multiple steps, prompting the search for more convergent and efficient alternatives.
Alternative Synthetic Strategies and Key Intermediates
We will now explore several alternative intermediates, comparing their synthetic routes, and providing experimental data to support the comparison.
Route A: Synthesis via 2-Methyl-5-nitroaniline
This route offers a straightforward approach to constructing the core aniline fragment of Imatinib.
The synthesis begins with the nitration of a commercially available starting material, which is then subjected to a series of transformations to introduce the necessary functional groups for coupling with the pyrimidine moiety.
Caption: Workflow for Imatinib synthesis starting from 2-methyl-5-nitroaniline.
-
Reaction Setup: To a dried Schlenk flask, add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), 4-(4-methylpiperazin-1-yl)methyl)benzoyl chloride (1.1 eq), Pd2(dba)3 (0.02 eq), and xantphos (0.04 eq).
-
Solvent and Base: Add anhydrous dioxane and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Conditions: Heat the mixture to 100 °C under an inert atmosphere for 12-18 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the Imatinib base.
| Step | Reagents | Yield (%) | Purity (HPLC) | Reference |
| Reduction | H2, Pd/C | >95% | >98% | |
| Coupling | Pd2(dba)3, xantphos | 80-85% | >99% |
Causality Behind Experimental Choices: The use of a palladium catalyst with a specific ligand like xantphos in the Buchwald-Hartwig coupling is crucial for achieving high yields and selectivity in the formation of the C-N bond, which is a key step in this synthetic route.
Route B: Synthesis via Guanidine Derivative
This approach involves the reaction of a guanidine derivative with an enaminone, which is a versatile method for constructing the pyrimidine ring.
Caption: Workflow for Imatinib synthesis using a guanidine derivative.
-
Reactant Preparation: Dissolve N-(4-methyl-3-aminophenyl)guanidine (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) in n-butanol.
-
Catalyst/Reagent: Add sodium methoxide (1.2 eq) to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours.
-
Work-up and Purification: Cool the mixture, and collect the precipitate by filtration. Wash the solid with cold n-butanol and dry under vacuum to obtain the desired pyrimidine intermediate.
| Step | Reagents | Yield (%) | Purity (HPLC) | Reference |
| Cyclocondensation | NaOMe, n-butanol | 88-92% | >98% | |
| Amide Coupling | EDC, HOBt | 75-80% | >99% |
Causality Behind Experimental Choices: The use of a strong base like sodium methoxide is essential to deprotonate the guanidine, facilitating its nucleophilic attack on the enaminone and subsequent cyclization to form the pyrimidine ring.
Comparative Analysis of Alternative Routes
| Feature | Route A (via 2-Methyl-5-nitroaniline) | Route B (via Guanidine Derivative) | Conventional Route |
| Starting Materials | Commercially available, relatively inexpensive. | Requires synthesis of the guanidine derivative. | Readily available starting materials. |
| Key Reactions | Buchwald-Hartwig C-N coupling. | Cyclocondensation. | Condensation and cyclization. |
| Overall Yield | Generally good to excellent. | High yields in key steps. | Moderate to good. |
| Scalability | Well-suited for large-scale production. | Can be challenging to scale up due to the handling of guanidine. | Established for large-scale synthesis. |
| Safety & Environmental | Use of palladium catalysts requires careful management. | Guanidine derivatives can be hazardous. | Can involve harsh reagents. |
Conclusion
The choice of an optimal synthetic route for Imatinib depends on a variety of factors, including cost, scalability, and regulatory considerations. While the conventional route is well-established, alternative strategies, particularly those utilizing palladium-catalyzed cross-coupling reactions, offer significant advantages in terms of efficiency and convergence. The synthesis via 2-methyl-5-nitroaniline (Route A) stands out as a robust and scalable alternative. The guanidine-based approach (Route B) also presents a high-yielding option, although the handling of the guanidine intermediate may require special considerations. Ultimately, the selection of a particular synthetic pathway will be guided by a thorough evaluation of these factors in the context of specific manufacturing capabilities and objectives.
A Senior Application Scientist's Guide to Benchmarking the Purity of 5-(m-Tolyl)pyrimidin-2-amine
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not a matter of triviality; it is the bedrock of reliable, reproducible, and meaningful results. In this guide, we delve into a comprehensive, multi-faceted approach to benchmarking the purity of 5-(m-Tolyl)pyrimidin-2-amine, a key building block in various research and development pipelines. This guide eschews a one-size-fits-all template, instead offering a deep, technically-grounded framework for purity assessment, rooted in scientific integrity and practical, field-proven insights.
Introduction: The Criticality of Purity for this compound
This compound, with its distinct substituted pyrimidine core, is a valuable scaffold in medicinal chemistry. Its utility, however, is directly proportional to its purity. Undisclosed impurities can lead to erroneous structure-activity relationship (SAR) data, unpredictable biological outcomes, and a significant waste of resources. This guide provides a robust analytical workflow to ascertain the purity of this compound, comparing it against its structural isomers and established analytical standards.
The primary objective of this guide is to establish a self-validating system of protocols that, when executed, provide a high degree of confidence in the purity assessment of this compound.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A single analytical technique is seldom sufficient to declare a compound "pure." A more rigorous and trustworthy assessment is achieved by employing orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. For this compound, we advocate for a quartet of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative ¹H Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Experimental Design: Materials and Methods
Test Articles
For a comprehensive comparison, the following materials should be sourced from reputable chemical suppliers:
-
Test Article: this compound (CAS: 914349-42-1)
-
Comparative Isomer 1: 5-(o-Tolyl)pyrimidin-2-amine
-
Comparative Isomer 2: 5-(p-Tolyl)pyrimidin-2-amine (CAS: 31408-17-0)[1]
One batch of the test article should be designated as the in-house reference standard for comparative analysis.
Anticipating Impurities: A Note on Synthesis
The likely synthetic route for 5-aryl-2-aminopyrimidines is the Suzuki-Miyaura cross-coupling reaction.[2] This understanding is crucial as it informs the potential process-related impurities we aim to detect. Common byproducts of this reaction include:
-
Homocoupling products: Biphenyls formed from the coupling of two aryl boronic acids or two aryl halides.
-
Dehalogenated starting materials: Where the halide on the pyrimidine ring is replaced by a hydrogen atom.
-
Residual palladium catalyst: Which can interfere with subsequent reactions or biological assays.
-
Unreacted starting materials: Such as 5-bromo-2-aminopyrimidine and m-tolylboronic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For aromatic amines, a reversed-phase method is typically effective.
HPLC Protocol
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Prepare a 1 mg/mL solution of the test article and each comparative isomer in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Rationale Behind the HPLC Method
The C18 stationary phase provides excellent retention for the aromatic rings of the analyte and potential impurities. The acidic mobile phase (formic acid) ensures the amine group is protonated, leading to sharper peaks and better chromatography. A gradient elution is crucial for separating a wide range of potential impurities, from polar starting materials to non-polar homocoupling byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile and Semi-Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like amines, derivatization is often necessary to improve their volatility and chromatographic performance.[3]
GC-MS with Derivatization Protocol
Derivatization Step (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
GC-MS Instrumentation: A standard GC-MS system.
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Range: 50-500 amu.
Why Derivatization is Key for GC-MS of Amines
The primary amine group in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Silylation with BSTFA replaces the active hydrogens on the amine with trimethylsilyl groups, creating a less polar, more volatile, and more thermally stable derivative that is amenable to GC analysis.[4] This allows for the detection of impurities that might not be visible by HPLC.
Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for an absolute purity determination.[7]
qNMR Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate quantification. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
The Power of qNMR in Purity Determination
qNMR provides a molar-based purity value, which is an absolute measure. It is an orthogonal technique to chromatography and can detect impurities that are not UV-active or are non-volatile, such as inorganic salts. The use of a certified internal standard ensures traceability and high accuracy.[8]
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline substance, the melting endotherm is sharp. Impurities broaden this melting range and lower the melting point, a phenomenon that can be used to quantify purity based on the van't Hoff equation.[9] This method is particularly sensitive to eutectic impurities.
DSC Protocol (based on ASTM E928)
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.[10]
-
Hermetically seal the pan to prevent sublimation.
Experimental Conditions:
-
Temperature Program: Heat the sample from a temperature well below its expected melting point to a temperature above its melting point. A heating rate of 1-2 °C/min is recommended for purity analysis.[11]
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
Data Analysis: The purity is calculated from the shape of the melting peak using the software provided with the DSC instrument, which applies the van't Hoff equation.[9] The analysis typically involves integrating partial areas of the melting endotherm.
Interpreting DSC Data for Purity
A broad melting peak in the DSC thermogram is indicative of the presence of impurities. The software calculates the mole percent purity by analyzing the melting point depression as a function of the fraction of the sample that has melted. It is important to note that this method is most accurate for purity levels above 98.5 mole percent and for impurities that are soluble in the melt but not in the solid.[10][11]
Visualizing the Workflow
To ensure clarity and reproducibility, the overall analytical workflow is depicted below.
Caption: A comprehensive workflow for the purity assessment of this compound.
Data Presentation and Interpretation
The quantitative data from each technique should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Purity Analysis of Tolylpyrimidin-2-amine Isomers
| Analyte | HPLC Purity (%) | qNMR Purity (mol %) | DSC Purity (mol %) | Major Impurities Detected (GC-MS) |
| This compound | ||||
| 5-(o-Tolyl)pyrimidin-2-amine | ||||
| 5-(p-Tolyl)pyrimidin-2-amine |
A thorough analysis of the data should follow, discussing any discrepancies between the techniques. For example, a lower purity value by qNMR compared to HPLC might indicate the presence of non-UV active impurities. Similarly, a broad melting peak in DSC could signify impurities not well-resolved by chromatography.
Conclusion: Towards a Holistic Understanding of Purity
References
- 1. calpaclab.com [calpaclab.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rssl.com [rssl.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. emerypharma.com [emerypharma.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. infinitalab.com [infinitalab.com]
- 11. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-(m-Tolyl)pyrimidin-2-amine
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic amine of significant interest in pharmaceutical development and chemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in rigorous scientific principles and regulatory expectations. The accurate determination of this analyte is critical for ensuring product quality, stability, and safety; therefore, the validation of the chosen analytical method is not merely a regulatory hurdle but the foundation of reliable data.[1][2]
The validation framework presented herein is built upon the harmonized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and is in alignment with expectations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] These guidelines provide a structured approach to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8]
The Analyte: this compound
This compound is a substituted pyrimidine derivative. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer and anti-fibrotic agents.[9][10][11] The molecule's structure, featuring an aromatic tolyl group and a basic aminopyrimidine moiety, dictates its physicochemical properties, such as solubility, polarity, and chromophoric activity. These characteristics are pivotal in selecting the most appropriate analytical technique for its quantification.
Molecular Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol
The presence of the pyrimidine and tolyl rings provides strong ultraviolet (UV) absorbance, making it a prime candidate for UV-based detection methods. Its polarity suggests good solubility in organic solvents mixed with aqueous buffers, which is ideal for reverse-phase liquid chromatography.
Selection of the Analytical Technique: A Comparative Overview
The choice of an analytical method is the first critical decision. The primary candidates for quantifying a small organic molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The suitability of each is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need to resolve the analyte from potential impurities or degradation products.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High specificity, sensitivity, and resolving power. Can separate analyte from impurities.[4] | More complex instrumentation; requires more extensive method development. | Assay, impurity testing, and stability studies in complex matrices (e.g., drug products, biological fluids). |
| Gas Chromatography (GC) with FID | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds; high resolution.[12] | Analyte may require derivatization to increase volatility and thermal stability; potential for on-column degradation.[13][14] | Raw material testing, analysis of residual solvents or volatile impurities. |
| UV-Vis Spectrophotometry | Quantification based on the absorption of UV-Vis light by the analyte at a specific wavelength (λmax). | Simple, rapid, and cost-effective instrumentation.[15] | Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.[15] | High-concentration, pure substance analysis (e.g., raw material assay) where interfering species are absent. |
For the purpose of this guide, we will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the most robust and versatile method for the intended application in a drug development setting, where specificity is paramount.
Workflow for Analytical Method Validation
The validation process follows a predefined protocol, ensuring a systematic evaluation of the method's performance characteristics.[1]
Caption: A typical workflow for the validation of an analytical method.
Detailed Validation Protocol: RP-HPLC Method for this compound
This section provides the experimental causality and step-by-step protocols for validating an HPLC method. The objective is to demonstrate that the method is fit for its intended purpose, which could be the assay of the active pharmaceutical ingredient (API) or the quantification of impurities.[7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm (determined from UV scan of the analyte)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase combines an organic modifier (acetonitrile) for elution strength with a slightly acidic aqueous phase to ensure consistent ionization of the basic amine, leading to sharp, symmetrical peaks. A temperature of 30 °C ensures stable retention times.
The core validation parameters are defined by the ICH Q2(R2) guideline.[4][5][16]
A. Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from this compound and is not affected by the presence of other components like impurities, degradation products, or matrix components.[4][17][18]
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a placebo sample (formulation matrix without the analyte) for the same purpose.
-
Analyze a solution of the this compound standard to establish its retention time and peak shape.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.
-
Assess peak purity of the analyte in the presence of degradants using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index should be > 0.995. Resolution between the analyte and the closest eluting peak should be > 2.0.
B. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[16]
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range typically spans 80% to 120% of the target analytical concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
C. Accuracy
-
Objective: To demonstrate the closeness of the results obtained by the method to the true value.[1][17] This is often assessed by spike recovery.
-
Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
D. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[1][18]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[1]
-
Protocol (based on Signal-to-Noise ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (% recovery within 80-120%) at that concentration.
F. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16][17]
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
pH of the aqueous buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a system suitability solution under each modified condition and assess the impact on retention time, peak shape, and resolution.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) must remain within acceptable limits. The results should not deviate significantly from the nominal conditions.
Comparative Performance Data Summary
The following table presents hypothetical but realistic validation data comparing HPLC, GC, and UV-Vis methods for the assay of this compound in a bulk drug substance.
| Validation Parameter | HPLC-UV | GC-FID (Derivatized) | UV-Vis Spectrophotometry | Commentary |
| Specificity | High (Resolves degradants) | Moderate (Risk of co-elution) | Low (Interference from any UV absorber) | HPLC is the clear winner for stability-indicating assays. |
| Linearity (r²) | > 0.9995 | > 0.9990 | > 0.998 | All methods can demonstrate good linearity in their respective ranges. |
| Range (% of Target) | 80 - 120% | 80 - 120% | 90 - 110% | UV-Vis may have a narrower linear range due to detector saturation. |
| Accuracy (% Recovery) | 99.5 ± 1.0% | 98.9 ± 1.5% | 100.2 ± 1.8% | All methods show acceptable accuracy for a pure substance. |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% | HPLC demonstrates the highest precision due to automation and stability. |
| LOQ (µg/mL) | 0.1 | 0.5 | 5.0 | HPLC provides superior sensitivity, crucial for impurity analysis. |
| Robustness | High | Moderate | High | GC methods can be sensitive to inlet temperature and flow variations. |
Logical Relationship of Key Validation Parameters
The validation parameters are not independent; they are interconnected and collectively define the reliability of the method.
Caption: Interrelationship between key analytical validation parameters.
Conclusion and Recommendation
For the comprehensive quality control of this compound, an RP-HPLC method with UV detection is unequivocally the most suitable choice. Its high degree of specificity makes it the only viable option for stability-indicating assays and the quantification of impurities, which is a critical requirement in pharmaceutical development.[4][18] While GC and UV-Vis spectrophotometry have niche applications, they lack the robustness and specificity needed for routine quality control in a regulated environment.
The validation process, when executed according to a well-defined protocol grounded in ICH guidelines, provides documented evidence that the chosen HPLC method is accurate, precise, and reliable for its intended use.[1][3] This ensures data integrity and ultimately contributes to the safety and efficacy of the final product. Investing in rigorous method validation is not an optional activity; it is an essential scientific and regulatory practice.[1]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccsknowledge.com [ccsknowledge.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(m-Tolyl)pyrimidin-2-amine
This guide provides an in-depth operational and logistical framework for the proper disposal of 5-(m-Tolyl)pyrimidin-2-amine. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its handling and disposal demand rigorous adherence to safety and regulatory protocols to protect laboratory personnel and the environment.[1][2]
Given that specific Safety Data Sheet (SDS) information for this compound is not extensively published, this document synthesizes data from structurally analogous aminopyrimidine compounds and aligns with the foundational principles of hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] The procedures outlined herein are designed to empower researchers to manage this chemical waste stream with a high degree of scientific integrity and safety.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. This not only informs safe handling practices but is also a legal requirement for waste characterization.[6]
Inferred Toxicological Profile
Based on data from closely related aminopyrimidines, this compound should be presumptively handled as a hazardous substance.[7] The primary hazards associated with its structural class are summarized below.
| Hazard Classification | GHS Hazard Statement | Potential Effects & Causality | Authoritative Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The amine and pyrimidine functionalities can interact with skin proteins and lipids, leading to localized inflammation and irritation. | [5][8][9] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage to the cornea due to the compound's chemical reactivity. | [5][8][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dusts can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. | [5][8][9] |
| Acute Oral Toxicity | Harmful if swallowed | Ingestion may lead to systemic toxicity. Animal studies on analogous compounds indicate that ingestion of less than 150 grams could cause serious health damage. | [7] |
| Skin Sensitization | May cause sensitization by skin contact | Repeated exposure may lead to an allergic skin reaction in susceptible individuals. | [7] |
Regulatory Waste Classification
Under the RCRA framework, any generator of chemical waste is legally responsible for determining if that waste is hazardous.[6][10] Given the irritant and toxic properties of its analogs, This compound waste must be managed as hazardous chemical waste. This classification mandates that it cannot be disposed of in standard trash or down the drain.[11] All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department and comply with federal, state, and local regulations.[3][12]
Part 2: On-Site Waste Management and Segregation Protocol
Proper segregation and containment at the point of generation—the "cradle" of the cradle-to-grave system—is critical to prevent accidental reactions and ensure compliant disposal.[13]
Waste Stream Segregation
-
Solid Waste Only: This protocol applies to this compound in its solid form and any lab materials contaminated with it (e.g., weighing papers, gloves, pipette tips).
-
No Mixing: Do not mix this waste with any other chemical waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly directed by your institution's EHS-approved procedures.[11] Incompatible mixtures can lead to dangerous reactions.
Containment and Labeling
-
Select a Waste Container:
-
Use a designated, chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must be in excellent condition, free of leaks, and possess a secure, screw-top lid.[11]
-
-
Apply a Hazardous Waste Label:
-
As soon as the container is designated for waste, affix your institution's official hazardous waste label.
-
Fill out the label completely and legibly:
-
Generator Information: Your name, lab location, and contact information.
-
Contents: Write the full, unambiguous chemical name: "this compound" . Do not use abbreviations.
-
Hazards: Clearly check boxes or write in the associated hazards: "Irritant," "Toxic."
-
-
Part 3: Step-by-Step Disposal Procedure
This protocol provides a direct, procedural workflow for handling the waste from the lab bench to its final handoff to EHS personnel.
Essential Personal Protective Equipment (PPE): At all times during handling, wear ANSI-rated safety goggles, a lab coat, and chemical-resistant nitrile gloves.[11] All transfers should be performed inside a certified chemical fume hood to minimize inhalation risk.
Step 1: Transfer of Waste
-
Carefully transfer the solid this compound or contaminated labware into the pre-labeled hazardous waste container.
-
When transferring the powder, use tools and techniques that minimize dust generation.[4]
Step 2: Secure the Container
-
Immediately after adding waste, securely fasten the lid on the container. Hazardous waste containers must remain closed at all times except when actively adding waste.[14]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in your lab's designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory staff.
-
Ensure the container is in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.
Step 4: Decontamination of Empty Stock Containers
-
An "empty" stock bottle of this compound is not considered non-hazardous until properly decontaminated.
-
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, this rinsate is now considered hazardous waste. [11] Collect all rinsate in a separate, properly labeled hazardous waste container for liquid waste.
-
After triple-rinsing, deface or remove the original manufacturer's label. The clean, de-labeled container may now be disposed of in the regular trash or recycled according to your facility's policies.[11]
-
Step 5: Arrange for EHS Pickup
-
Once the waste container is full, or as you approach the storage time limits defined by your generator status, contact your institution's EHS department to schedule a waste pickup.[14]
-
Do not attempt to transport the waste off-site yourself. All hazardous waste must be handled and transported by trained personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for managing this compound waste.
Caption: Decision Workflow for this compound Waste Management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By presuming it to be hazardous based on authoritative data from analogous compounds, researchers can implement a disposal framework that is both cautious and compliant. The core tenets of this process are meticulous characterization, strict segregation, proper containment and labeling, and the mandated use of institutional EHS services for final disposal. Always prioritize your local institution's specific chemical hygiene and waste management plans, as they are tailored to your unique regulatory environment.
References
- 1. This compound|CAS 914349-42-1|RUO [benchchem.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
Personal protective equipment for handling 5-(m-Tolyl)pyrimidin-2-amine
An Expert Guide to the Safe Handling of 5-(m-Tolyl)pyrimidin-2-amine
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, safety and operational diligence are paramount, especially when comprehensive toxicological data is not yet publicly available. This guide addresses the safe handling of this compound, a compound for which a specific, detailed Safety Data Sheet (SDS) is not readily accessible in common databases.
In such instances, our primary directive is to operate under a principle of prudent assumption of risk. We will treat this compound as potentially hazardous, basing our handling protocols on a combination of general best practices for new chemical entities and specific data from a closely related structural analog. For this guide, we will reference the safety profile of 2-Aminopyrimidine as a surrogate, due to its shared core chemical scaffold. This approach ensures we establish a robust baseline of safety that protects researchers and ensures the integrity of our work.
Hazard Assessment & Assumed Risk Profile
Given the absence of specific data for this compound, we must assume it shares hazards with its structural class. The surrogate, 2-Aminopyrimidine, is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Therefore, we will operate under the assumption that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All protocols must be designed to mitigate these potential risks.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, the primary method for exposure control must be through engineering solutions.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: Ensure the laboratory has a high rate of air exchange (typically 6-12 air changes per hour) to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Detailed Protocol
PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and understood. The following table summarizes the required PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields and a face shield | Nitrile gloves (minimum 4 mil thickness), double-gloved | Flame-resistant lab coat, fully buttoned | N95 respirator (if fume hood is unavailable or for spill cleanup) |
| Handling Solutions (<1M) | Chemical splash goggles | Nitrile gloves (minimum 4 mil thickness) | Flame-resistant lab coat, fully buttoned | Not required if inside a fume hood |
| Large Scale Operations (>10g) | Chemical splash goggles and a face shield | Nitrile gloves (minimum 4 mil thickness), double-gloved | Chemical-resistant apron over a flame-resistant lab coat | Not required if inside a fume hood |
Step-by-Step PPE Procedure (Donning & Doffing)
-
Preparation: Before entering the designated handling area, inspect all PPE for damage (cracks, holes, defects).
-
Donning Sequence:
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve. This creates a seal to prevent skin exposure.
-
Eye/Face Protection: Put on your safety glasses or goggles. If handling the solid powder, add a face shield over your primary eye protection.
-
-
Doffing (Removal) Sequence - The Critical Decontamination Step:
-
Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off without touching your skin with the contaminated outer surface. Ball it up in your gloved hand. Slide two fingers of your clean hand under the cuff of the remaining glove and peel it off. Dispose of both in the designated chemical waste container.
-
Face/Eye Protection: Remove the face shield and/or goggles by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards, ensuring the contaminated exterior is folded inward. Place it in the designated laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
-
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle for this compound.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Receiving: When the compound arrives, visually inspect the container for any damage or leaks before opening the secondary packaging.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled.
-
Weighing and Transfer (Solid):
-
Place a tared weigh boat on an analytical balance inside the chemical fume hood.
-
Using a clean spatula, carefully transfer the desired amount of solid. Avoid creating dust. If the material is statically charged, use an anti-static gun or bar.
-
Close the primary container immediately after transfer.
-
-
Solution Preparation:
-
Place the weigh boat containing the solid into your reaction vessel or beaker inside the fume hood.
-
Slowly add the desired solvent to the solid, ensuring the solid is wetted without splashing. This prevents the fine powder from becoming airborne.
-
-
Spill Management:
-
Small Spill (<1g): If a small amount of solid is spilled inside the fume hood, gently wipe it with a damp paper towel and place the towel in the solid chemical waste container.
-
Large Spill (>1g) or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean it up without appropriate respiratory protection (N95 minimum) and a spill kit containing an inert absorbent material.
-
-
Waste Disposal:
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, spatulas) must be disposed of in a dedicated, sealed, and clearly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be disposed of in a labeled liquid hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
-
Empty Containers: The original "empty" container is not truly empty. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of in the appropriate solid waste stream.
-
By adhering to this comprehensive guide, you establish a self-validating system of safety. Each step, from engineering controls to meticulous disposal practices, is designed to minimize exposure and ensure both personal and environmental safety. This protocol provides the foundation for handling not just this compound, but any new chemical entity with an uncharacterized hazard profile.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
